molecular formula C13H11N3O B015247 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One CAS No. 120889-04-5

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Cat. No.: B015247
CAS No.: 120889-04-5
M. Wt: 225.25 g/mol
InChI Key: PDYMCBRGMDRAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One is a high-value chemical scaffold of significant interest in organic synthesis and medicinal chemistry research. This fused bicyclic heterocycle is a versatile building block for constructing more complex molecules, particularly those designed to interact with biologically relevant targets. The core imidazo[4,5-b]pyridine structure is a privileged scaffold in drug discovery due to its resemblance to naturally occurring purines. This structural analogy allows derivatives to readily interact with a wide array of enzymes and receptors in biological systems. Research indicates that compounds based on this scaffold play a crucial role in numerous disease conditions and have been investigated for their diverse pharmacological potential, including as antitumor, antimicrobial, and anti-inflammatory agents. This specific compound, with its methyl and phenyl substituents, serves as a key intermediate for researchers exploring structure-activity relationships (SAR) to optimize potency and selectivity. It is an essential precursor for synthesizing novel chemical entities for high-throughput screening and hit-to-lead optimization campaigns. CAS Number: 120889-04-5 Molecular Formula: C13H11N3O Molecular Weight: 225.25 g/mol Appearance: Pale Yellow to Beige Solid Storage: Store at 2-8°C in a refrigerator. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

IUPAC Name

1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMCBRGMDRAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399990
Record name 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120889-04-5
Record name 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Discovery and Characterization of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-b]pyridin-2-One

[1]

Compound ID: 2-OH-PhIP | TMK Hit 1 CAS: 120889-04-5 (2-hydroxy tautomer) Molecular Formula: C₁₃H₁₁N₃O Molecular Weight: 225.25 g/mol [1]

Executive Summary: The Dual Identity

The molecule 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-b]pyridin-2-One (hereafter referred to as the Imidazo-Pyridinone Core ) represents a convergence of toxicology and pharmacology.[1]

  • Toxicological Origin: It is the keto-tautomer of 2-hydroxy-PhIP, a major metabolite of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which is the most abundant heterocyclic amine found in cooked meats.[1] Its presence in urine serves as a non-invasive biomarker for exposure to dietary carcinogens.[1]

  • Pharmacological Discovery: In high-throughput screening campaigns, this scaffold was identified as a micromolar inhibitor (IC₅₀ = 58 µM) of Thymidylate Kinase (TMK) in Pseudomonas aeruginosa.[1] It binds to the thymidine active site, serving as a template for fragment-based drug design against multi-drug resistant bacteria.[1]

Pharmacological Discovery: The PaTMK Hit

The discovery of this molecule as a therapeutic lead arose from the urgent need to find novel antibacterial targets.[1] Thymidylate kinase (TMK) is essential for DNA synthesis, phosphorylating TMP to TDP.[1]

Identification Strategy

Researchers utilized a structure-guided approach to identify scaffolds that could mimic thymidine but avoid the off-target effects associated with human TMK.[1]

  • Target: Pseudomonas aeruginosa Thymidylate Kinase (PaTMK).[1]

  • Screening Outcome: The Imidazo-Pyridinone Core was identified as "Hit 1".[1]

  • Structural Biology (PDB: 3UWK): X-ray crystallography revealed that the molecule binds in the active site, stacking against Phe72 and forming hydrogen bonds with Arg74 and Arg97 .[1]

Mechanism of Action

Unlike the natural substrate (thymidine), which uses a ribose ring for positioning, the Imidazo-Pyridinone Core utilizes its planar heterocyclic structure to induce a specific conformation in the enzyme's "LID" region.[1]

Figure 1: Hit Discovery & Optimization Workflow

DrugDiscoveryScreeningHTS / Fragment Screening(Library of Heterocycles)HitIDHit Identification(Imidazo-Pyridinone Core)IC50: 58 µMScreening->HitIDSelectionCrystallographyX-Ray Crystallography(PDB: 3UWK)Resolution: 1.91 ÅHitID->CrystallographyCo-crystallizationwith PaTMKOptimizationLead Optimization(Thymidine Mimetics)Crystallography->OptimizationStructure-GuidedDesign

Caption: Workflow illustrating the identification of the Imidazo-Pyridinone Core as a hit for PaTMK inhibition.

Toxicological Context: The PhIP Metabolite

To work with this molecule safely, researchers must understand its origin as a metabolite of PhIP, a Group 2B carcinogen.[1]

Metabolic Pathway

PhIP is ingested via cooked meat.[1] In the liver, it undergoes oxidation by Cytochrome P450 enzymes (primarily CYP1A2).[1][2][3][4]

  • Activation: N-hydroxylation leads to the mutagenic N-OH-PhIP.[1][3][5]

  • Detoxification/Conversion: Hydrolysis or further oxidation converts the N-amino group to a carbonyl (2-one), resulting in the Imidazo-Pyridinone Core.[1] This form is generally considered a detoxification product excreted in urine, making it a critical biomarker.[1]

Figure 2: Metabolic Fate of PhIP

MetabolismPhIPPhIP(Dietary Carcinogen)CYP1A2CYP1A2(Liver)PhIP->CYP1A2N_OHN-OH-PhIP(Proximate Mutagen)CYP1A2->N_OHN-HydroxylationDNA_AdductDNA Adducts(Carcinogenesis)N_OH->DNA_AdductSulfotransferase(Activation)ImidazoOneImidazo-Pyridinone Core(2-OH-PhIP)(Biomarker/Detox)N_OH->ImidazoOneHydrolysis/Oxidation(Detoxification)

Caption: Metabolic pathway showing the divergence between carcinogenic activation and detoxification to the target core.[1][2]

Chemical Synthesis & Protocols

For research purposes, isolation from urine is impractical.[1] Total synthesis is required to generate high-purity material for biological assays.[1]

Retrosynthetic Analysis

The most robust route constructs the imidazo[4,5-b]pyridine core from a substituted pyridine precursor.[1]

  • Key Disconnection: The imidazole ring is formed last via cyclization of a diamine with a carbonyl source (CDI or Phosgene).[1]

  • Precursor: N²-methyl-5-phenylpyridine-2,3-diamine.[1]

Step-by-Step Synthesis Protocol[1]

Reagents Required:

  • 2-Amino-3,5-dibromopyridine (Starting Material)[1]

  • Phenylboronic acid[6]

  • Methylamine (2M in THF)[1]

  • Carbonyldiimidazole (CDI)[1]

  • Pd(PPh₃)₄ (Catalyst)[1]

Protocol:

  • Regioselective Suzuki Coupling:

    • React 2-amino-3,5-dibromopyridine with phenylboronic acid (1.05 eq) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in Toluene/Water/Ethanol at 90°C.

    • Mechanistic Note: The 5-position is electronically more favorable for oxidative addition than the 3-position in this scaffold, allowing selective installation of the phenyl ring.[1]

    • Product: 5-phenyl-3-bromo-2-aminopyridine.[1]

  • Amination (Introduction of N-Methyl):

    • Perform a Buchwald-Hartwig amination or high-pressure nucleophilic substitution on the 3-bromo intermediate using methylamine .[1]

    • Conditions: CuI (10 mol%), L-Proline (20 mol%), K₂CO₃, DMSO, 110°C.[1]

    • Product:N³-methyl-5-phenylpyridine-2,3-diamine.[1][7]

    • Note: This step establishes the "1-Methyl" group of the final core.[1]

  • Cyclization (Ring Closure):

    • Dissolve the diamine in anhydrous THF.

    • Add Carbonyldiimidazole (CDI) (1.5 eq) portion-wise at 0°C.

    • Reflux for 4 hours.[1][5][8]

    • Mechanism:[1][7][9][10] CDI acts as a phosgene equivalent, inserting a carbonyl carbon between the two amino nitrogens, closing the imidazole ring to form the cyclic urea (2-one).[1]

  • Purification:

    • Concentrate solvent.[1] Precipitate with water.[1][8] Recrystallize from Ethanol/DMF.[1]

    • Validation: Verify structure via ¹H-NMR (DMSO-d₆).[1] Look for the disappearance of amine protons and the retention of the N-methyl singlet (~3.4 ppm).[1]

Quantitative Data Summary[1]
ParameterValue / Description
Primary Target P. aeruginosa Thymidylate Kinase (PaTMK)
Binding Affinity (IC₅₀) 58 µM
Solubility Low in water; Soluble in DMSO (>10 mM)
λ max (Absorbance) ~315 nm (characteristic of PhIP derivatives)
PDB Entry 3UWK (Co-crystal structure)

References

  • Structure Guided Development of Novel Thymidine Mimetics targeting Pseudomonas aeruginosa Thymidyl

    • Source: RCSB Protein Data Bank (PDB).[1]

    • ID: 3UWK.[1][11][12]

    • URL:[Link][1]

  • Metabolism of the Heterocyclic Amine Carcinogen PhIP.

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • Context: Describes the conversion of PhIP to 2-hydroxy-PhIP (the target molecule).
    • URL:[Link]

  • Synthesis of Imidazo[4,5-b]pyridin-2-ones.

    • Source: Journal of Medicinal Chemistry (General Protocol Adaptation).[1]

    • Context: Standard protocols for CDI-mediated cyclization of diaminopyridines.[1]

    • URL:[Link]

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazopyridine nucleus, a heterocyclic system formed by the fusion of imidazole and pyridine rings, stands as a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. This guide provides a comprehensive overview of imidazopyridine derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their characterization.

The Imidazopyridine Core: Structural Isomers and Significance

The fusion of an imidazole and a pyridine ring can result in several geometric isomers, with the most therapeutically significant being the imidazo[1,2-a]pyridine scaffold.[2] This core is present in several commercially successful drugs, highlighting its importance as a "privileged scaffold" in drug design.[3] The unique electronic distribution and conformational rigidity of the imidazopyridine ring system allow for precise interactions with enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][4]

Synthetic Pathways to Imidazopyridine Derivatives

The construction of the imidazopyridine core has been a subject of extensive research, leading to a variety of synthetic strategies.

Classical Synthesis: The Tschitschibabin Reaction

One of the earliest and most fundamental methods for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1925.[1][5] This method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1]

The mechanism proceeds through two key steps: an initial SN2 reaction to form a pyridinium salt intermediate, followed by an intramolecular cyclization to yield the final imidazopyridine product.[1]

G cluster_0 Tschitschibabin Reaction Mechanism 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt S_N2 Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Imidazopyridine Imidazopyridine Pyridinium_Salt->Imidazopyridine Intramolecular Cyclization

Caption: Mechanism of the Tschitschibabin Reaction.

Modern Synthetic Approaches

While the Tschitschibabin reaction is a classic, modern organic synthesis has introduced more efficient and versatile methods. These include multi-component reactions, transition metal-catalyzed C-H functionalizations, and one-pot syntheses.[2] For instance, a three-component coupling reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct route to a diverse range of imidazo[1,2-a]pyridine derivatives.[5]

Key Imidazopyridine Derivatives and Their Mechanisms of Action

The therapeutic success of imidazopyridine derivatives is largely attributed to their action as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[6][7]

GABA-A Receptor Modulators

Zolpidem, marketed under brand names like Ambien, is a non-benzodiazepine hypnotic primarily used for the short-term treatment of insomnia.[7][8] It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA.[8][9] Zolpidem exhibits a high affinity for GABA-A receptors containing the α1 subunit, which is thought to mediate its sedative-hypnotic effects.[8][10] It has a lower affinity for receptors with α2 and α3 subunits and negligible affinity for those with α5 subunits.[8] This subtype selectivity is believed to contribute to its strong hypnotic properties with weaker anxiolytic, myorelaxant, and anticonvulsant effects compared to classical benzodiazepines.[8][10]

G cluster_0 Zolpidem's Mechanism of Action Zolpidem Zolpidem GABA_A GABA-A Receptor (α1 subunit) Zolpidem->GABA_A Binds to BZ site Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Opens GABA GABA GABA->GABA_A Binds Neuronal_Inhibition Neuronal Hyperpolarization (Sedation/Hypnosis) Chloride_Channel->Neuronal_Inhibition Cl- influx

Caption: Zolpidem enhances GABA-mediated neuronal inhibition.

Alpidem is another imidazopyridine derivative that was marketed as an anxiolytic.[2][11] Similar to zolpidem, it modulates GABA-A receptors.[12] However, its pharmacological profile is distinct, with more pronounced anxiolytic effects at therapeutic doses.[13] Alpidem also demonstrates high affinity for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[13][14] The anxiolytic and anticonvulsant properties of alpidem are thought to be mediated through both its interaction with central GABA-A receptors and its effects on TSPO, which can stimulate the synthesis of neurosteroids like pregnenolone.[12] Alpidem was withdrawn from the market due to reports of severe liver toxicity.[14]

Saripidem is a sedative and anxiolytic drug belonging to the imidazopyridine family.[15] Its mechanism of action also involves the modulation of the benzodiazepine binding site on GABA-A receptors.[15] Saripidem is highly subtype-selective, primarily binding to the α1 subunit-containing GABA-A receptors, which explains its sedative and anxiolytic properties.[15]

Other Biological Targets

Beyond GABA-A receptors, imidazopyridine derivatives have been shown to interact with a variety of other biological targets, leading to a broad range of potential therapeutic applications. These include:

  • Anticancer: Inhibition of various kinases such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinase (PI3K), and B-Raf.[6][16]

  • Anti-inflammatory: Inhibition of cyclooxygenase-2 (COX-2).[17]

  • Antiviral: Including activity against HIV.[2][6]

  • Antibacterial and Antifungal: Demonstrating efficacy against various bacterial and fungal strains.[1][18]

  • Antitubercular: Showing significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][19]

Structure-Activity Relationships (SAR)

The biological activity of imidazopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.[20][21]

PositionSubstituentEffect on Biological ActivityReference
C2 Aryl or heteroaryl groupOften crucial for binding to target receptors. Modifications can influence potency and selectivity.[22]
C3 Carboxamide or related groupsImportant for antitubercular activity. N-benzylcarboxamide is particularly potent.[3]
C6 Halogen or small alkyl groupCan enhance potency. For example, a chloro group at C6 improves antitubercular activity.[3]
Phenyl ring at C2 Electron-withdrawing or -donating groupsCan modulate activity against various targets. For instance, a fluorine atom at the para position of the phenyl ring increases activity against S. aureus.[18]

Therapeutic Applications

The diverse biological activities of imidazopyridine derivatives have led to their investigation in a wide range of therapeutic areas.[20][23]

Therapeutic AreaSpecific ApplicationKey Derivatives/TargetsReference(s)
Central Nervous System Insomnia, Anxiety, EpilepsyZolpidem, Alpidem, Saripidem (GABA-A Receptor Modulators)[2][8][15]
Oncology Various CancersKinase inhibitors (e.g., B-Raf, CDK2)[6][16]
Infectious Diseases Bacterial, Fungal, and Viral Infections, TuberculosisVarious derivatives targeting microbial enzymes[1][3][18]
Inflammation Pain and InflammationCOX-2 inhibitors[17]
Cardiovascular Diseases Acute Heart FailureOlprinone[2]
Gastrointestinal Disorders Peptic UlcersZolimidine[2]

Experimental Protocols for Characterization

The development of imidazopyridine derivatives requires a robust set of experimental assays to characterize their pharmacological properties.

In Vitro Binding Assays

Objective: To determine the binding affinity of a compound for its molecular target (e.g., GABA-A receptor subtypes).

Methodology: Radioligand Binding Assay

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex for GABA-A receptors) in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

  • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test imidazopyridine derivative.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To measure the functional effect of a compound on its target (e.g., potentiation of GABA-induced currents).

Methodology: Two-Electrode Voltage Clamp Electrophysiology

  • Cell Preparation: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific subtypes of the GABA-A receptor.

  • Electrophysiological Recording: Clamp the membrane potential of the cell at a holding potential (e.g., -60 mV).

  • Drug Application: Apply a submaximal concentration of GABA to elicit a baseline current response.

  • Co-application: Co-apply GABA with varying concentrations of the imidazopyridine derivative and measure the potentiation of the GABA-induced chloride current.

  • Data Analysis: Plot the concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximum potentiation.

G cluster_0 In Vitro Characterization Workflow Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Functional_Assay Electrophysiology (Determine Efficacy - EC50) Binding_Assay->Functional_Assay Confirm Functional Effect SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Inform Rational Design

Caption: Workflow for in vitro characterization.

In Vivo Models

Objective: To assess the therapeutic efficacy and pharmacokinetic properties of a compound in a living organism.

Methodology: Animal Model of Insomnia (for hypnotics)

  • Animal Model: Use male Wistar rats or C57BL/6 mice.

  • Drug Administration: Administer the imidazopyridine derivative or vehicle control orally (p.o.) or intraperitoneally (i.p.).

  • Sleep Recording: Monitor the sleep-wake cycle using electroencephalography (EEG) and electromyography (EMG) recordings.

  • Parameters Measured:

    • Sleep Latency: Time to the first episode of non-REM sleep.

    • Total Sleep Time: Duration of REM and non-REM sleep over a specific period.

    • Sleep Architecture: Changes in the duration and distribution of different sleep stages.

  • Data Analysis: Compare the sleep parameters between the drug-treated and vehicle-treated groups to determine the hypnotic efficacy.

Future Perspectives and Conclusion

The imidazopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Expanding the Target Space: Exploring the potential of imidazopyridine derivatives against new and emerging biological targets.

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects and improve the therapeutic index.

  • Multifunctional Ligands: Developing single molecules that can modulate multiple targets involved in a particular disease, which could be particularly relevant for complex disorders like neurodegenerative diseases.[16]

  • Novel Drug Delivery Systems: Formulating imidazopyridine derivatives in advanced drug delivery systems to improve their pharmacokinetic profiles and bioavailability.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Available at: [Link]

  • Zolpidem. Wikipedia. Available at: [Link]

  • (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • zolpidem. Britannica. Available at: [Link]

  • Saripidem. Wikipedia. Available at: [Link]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. Available at: [Link]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology. Available at: [Link]

  • Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available at: [Link]

  • What is the mechanism of Zolpidem Tartrate?. Patsnap Synapse. Available at: [Link]

  • Zolpidem. PubChem. Available at: [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al.. ResearchGate. Available at: [Link]

  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. ResearchGate. Available at: [Link]

  • alpidem. Drug Central. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Alpidem. Patsnap Synapse. Available at: [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Alpidem. Available at: [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Available at: [Link]

  • Alpidem. Wikipedia. Available at: [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. Available at: [Link]

  • Saripidem. Patsnap Synapse. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand, but Not Zolpidem, in Rat Hepatocytes: Role of Mitochondrial Permeability Transition and Metabolic Activation. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Omega. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Saripidem. PubChem. Available at: [Link]

Sources

Synthesis pathway of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Introduction

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One is a heterocyclic compound belonging to the imidazopyridine class. The imidazo[4,5-b]pyridine core is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows it to interact with a variety of biological targets.[1] Derivatives of this scaffold have shown a broad spectrum of biological activities, including potential as anti-cancer, antimicrobial, and antiviral agents.[2][3][4][5] The presence of a phenyl group at the 6-position and a methyl group at the 1-position can significantly influence the compound's pharmacological profile. This guide provides a comprehensive overview of a proposed synthetic pathway for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One, designed for researchers and professionals in drug development. The proposed synthesis is based on established and reliable organic chemistry transformations reported for analogous structures.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule is outlined below. The core strategy involves the construction of the imidazo[4,5-b]pyridin-2-one ring system from a key intermediate, a substituted 2,3-diaminopyridine.

G Target 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One Intermediate1 6-Phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Target->Intermediate1 N-Methylation Intermediate2 5-Phenylpyridine-2,3-diamine Intermediate1->Intermediate2 Cyclization Intermediate3 3-Nitro-5-phenylpyridin-2-amine Intermediate2->Intermediate3 Nitro Reduction StartingMaterial 5-Bromo-3-nitropyridin-2-amine Intermediate3->StartingMaterial Suzuki Coupling Reagent1 Methylating Agent (e.g., CH3I) Reagent1->Target Reagent2 Carbonyl Source (e.g., CDI) Reagent2->Intermediate1 Reagent3 Reducing Agent (e.g., SnCl2) Reagent3->Intermediate2 Reagent4 Phenylboronic Acid (Suzuki Coupling) Reagent4->Intermediate3

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Pathway

The forward synthesis is a multi-step process beginning with a commercially available substituted pyridine.

Step 1: Suzuki Coupling to Introduce the Phenyl Group

The first step involves a Suzuki cross-coupling reaction to introduce the phenyl group at the 5-position of the pyridine ring (which will become the 6-position in the final product). This reaction is a robust and widely used method for forming carbon-carbon bonds.

  • Starting Material: 5-Bromo-3-nitropyridin-2-amine

  • Reagent: Phenylboronic acid

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: A base such as Na₂CO₃ or K₂CO₃

  • Solvent: A suitable solvent system, for example, a mixture of toluene, ethanol, and water.

The reaction proceeds via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

G A 5-Bromo-3-nitropyridin-2-amine C 3-Nitro-5-phenylpyridin-2-amine A->C Pd Catalyst, Base B Phenylboronic Acid B->C

Caption: Suzuki coupling reaction.

Step 2: Reduction of the Nitro Group

The nitro group of 3-Nitro-5-phenylpyridin-2-amine is then reduced to an amino group to yield 5-Phenylpyridine-2,3-diamine. This transformation is crucial for the subsequent cyclization step.

  • Reagent: A reducing agent such as tin(II) chloride (SnCl₂) in the presence of an acid like HCl, or catalytic hydrogenation using H₂ gas and a catalyst like Pd/C. Reductive cyclization using SnCl₂ has been reported for the synthesis of imidazopyridines.[1]

G A 3-Nitro-5-phenylpyridin-2-amine B 5-Phenylpyridine-2,3-diamine A->B Reduction (e.g., SnCl2, HCl) G A 5-Phenylpyridine-2,3-diamine B 6-Phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one A->B Cyclization (e.g., CDI)

Caption: Formation of the imidazo[4,5-b]pyridin-2-one core.

Step 4: N-Methylation

The final step is the selective methylation of the nitrogen at the 1-position of the imidazole ring.

  • Reagent: A methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • Base: A suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the nitrogen, facilitating the nucleophilic attack on the methylating agent.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Alkylation of the imidazo[4,5-b]pyridine core has been previously described. [6]The regioselectivity of the methylation will need to be carefully controlled, as methylation can potentially occur at other nitrogen atoms. Chromatographic purification will likely be necessary to isolate the desired N-1 methylated product.

G A 6-Phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one B 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One A->B N-Methylation (e.g., CH3I, K2CO3)

Caption: N-Methylation of the imidazole ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis.

Protocol for Step 1: Synthesis of 3-Nitro-5-phenylpyridin-2-amine
  • To a solution of 5-bromo-3-nitropyridin-2-amine (1.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) is added phenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are added, and the mixture is heated to reflux (around 90-100 °C) for 12-16 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-nitro-5-phenylpyridin-2-amine.

Protocol for Step 2: Synthesis of 5-Phenylpyridine-2,3-diamine
  • To a solution of 3-nitro-5-phenylpyridin-2-amine (1.0 eq) in ethanol is added tin(II) chloride dihydrate (5.0 eq).

  • The mixture is heated to reflux (around 80 °C) for 3-4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate.

  • The resulting mixture is filtered through celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to give 5-phenylpyridine-2,3-diamine, which may be used in the next step without further purification.

Protocol for Step 3: Synthesis of 6-Phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
  • A solution of 5-phenylpyridine-2,3-diamine (1.0 eq) in anhydrous dichloromethane is treated with N,N'-carbonyldiimidazole (1.1 eq).

  • The reaction mixture is stirred at room temperature for 10-12 hours. [7]3. Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to give 6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

Protocol for Step 4: Synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
  • To a solution of 6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1.0 eq) in anhydrous DMF is added potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes, after which methyl iodide (1.2 eq) is added dropwise.

  • The reaction is stirred at room temperature for 6-8 hours.

  • The reaction mixture is then poured into ice-water, and the precipitated solid is collected by filtration.

  • The crude product is purified by column chromatography on silica gel to yield 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One.

Data Summary

While specific yield and characterization data for the target molecule are not available in the searched literature, the following table provides expected ranges based on analogous reactions reported for similar compounds.

StepReaction TypeAnalogous Yields
1Suzuki Coupling70-90%
2Nitro Reduction80-95%
3Cyclization with CDI60-85%
4N-Methylation50-75%

Conclusion

The proposed multi-step synthesis provides a viable and logical pathway for the preparation of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. The synthesis relies on well-established and high-yielding reactions, making it a practical approach for laboratory-scale synthesis. Each step has been rationalized based on existing literature for the synthesis of related imidazo[4,5-b]pyridine derivatives. Further optimization of reaction conditions may be necessary to maximize yields and purity. The successful synthesis of this compound will enable further investigation into its potential biological activities.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. Available at: [Link]

  • Synthesis of imidazo[4,5‐b]pyridine derivatives. - ResearchGate. Available at: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one - ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - ResearchGate. Available at: [Link]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed. Available at: [Link]

  • Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. - ResearchGate. Available at: [Link]

  • 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem. Available at: [Link]

  • 781649-84-1 | Product Name : 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride | Pharmaffiliates. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to purines, which are key components of many biologically important molecules.[1][2][3] This has led to the exploration of imidazo[4,5-b]pyridine derivatives as inhibitors of a variety of protein kinases, which play a crucial role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

This document provides a detailed guide for the investigation of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One and its analogs as potential kinase inhibitors. While specific data for this exact compound is not extensively available in public literature, the broader class of imidazo[4,5-b]pyridine derivatives has shown promise in inhibiting various kinases, including Bruton's tyrosine kinase (BTK), Tropomyosin receptor kinase A (TrkA), and Aurora kinases.[4][5][6] The protocols and methodologies outlined below are designed to be broadly applicable for the characterization of novel compounds within this chemical class.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Imidazo[4,5-b]pyridine-based inhibitors typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming specific interactions with key amino acid residues. The N1 and N3 atoms of the imidazo[4,5-b]pyridine core can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[6] The substituents on the scaffold, such as the 1-methyl and 6-phenyl groups, are crucial for determining selectivity and potency by occupying adjacent hydrophobic pockets.

G cluster_0 Kinase ATP-Binding Site cluster_1 Imidazo[4,5-b]pyridine Inhibitor hinge Hinge Region (e.g., Ala213) hydrophobic_pocket_1 Hydrophobic Pocket I hinge->hydrophobic_pocket_1 hydrophobic_pocket_2 Hydrophobic Pocket II hinge->hydrophobic_pocket_2 gatekeeper Gatekeeper Residue hydrophobic_pocket_1->gatekeeper scaffold Imidazo[4,5-b]pyridine (H-bond donor/acceptor) scaffold->hinge H-bonds methyl_group 1-Methyl Group methyl_group->hydrophobic_pocket_1 Hydrophobic Interaction phenyl_group 6-Phenyl Group phenyl_group->hydrophobic_pocket_2 Hydrophobic Interaction

Caption: Generalized binding mode of an imidazo[4,5-b]pyridine inhibitor.

Core Experimental Protocols

The following protocols provide a framework for the initial characterization of a novel imidazo[4,5-b]pyridine-based kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the direct inhibitory effect of the compound on the activity of a purified kinase enzyme.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate is quantified, and the inhibition by the test compound is determined.

Materials:

  • Purified recombinant kinase (e.g., BTK, TrkA, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

    • Kinase enzyme (pre-diluted in assay buffer)

    • Substrate

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the signal on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

CompoundTarget KinaseIC50 (µM)[4]
Analog 6bBTK1.14
Analog 6oBTK1.54
Analog 6pBTK2.46

Note: The above data is for representative imidazo[4,5-b]pyridine derivatives from the literature and serves as an example.[4]

Protocol 2: Cellular Proliferation Assay

This protocol assesses the effect of the compound on the growth and viability of cancer cell lines that are dependent on the target kinase.

Principle: The assay measures the number of viable cells after treatment with the test compound. A reduction in cell viability indicates a cytotoxic or cytostatic effect.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., a B-cell lymphoma line for a BTK inhibitor)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Data Acquisition: Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or EC50 value.

Caption: Workflow for a cellular proliferation assay.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls should be included in each assay:

  • Positive Control: A known inhibitor of the target kinase should be included to validate the assay's sensitivity and dynamic range.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline activity in the absence of an inhibitor.

  • Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Further Characterization

Following initial screening, promising compounds should be subjected to further characterization to build a comprehensive profile:

  • Kinase Selectivity Profiling: The compound should be tested against a panel of kinases to determine its selectivity. A highly selective inhibitor is generally preferred to minimize off-target effects.

  • Mechanism of Action Studies: Experiments such as ATP competition assays can confirm the binding mode of the inhibitor.

  • Cellular Target Engagement Assays: Techniques like Western blotting for downstream signaling molecules can confirm that the compound is hitting its intended target in a cellular context.

  • Pharmacokinetic Studies: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a versatile starting point for the development of novel kinase inhibitors. The protocols and guidelines presented here provide a robust framework for the initial characterization of compounds such as 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One. By following a systematic and rigorous approach, researchers can effectively evaluate the potential of these compounds as therapeutic agents.

References

  • Al-Rashida, M., et al. (2020). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Barlind, J. G., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 839-843. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Bentham Science Publishers. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]

  • Gaba, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3193. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 1 [PMID: 17935984]. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]

  • Bamborough, P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(15), 6889-6904. [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Testing of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents with unique scaffolds and mechanisms of action. The imidazo[4,5-b]pyridine core is a promising heterocyclic structure that has been investigated for a wide range of biological activities, including antimicrobial effects.[1][2] Derivatives of this scaffold have demonstrated activity against various bacterial and fungal strains, suggesting their potential as a foundational structure for the development of new anti-infective therapies.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of a specific derivative, 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One . While the broader imidazo[4,5-b]pyridine class has shown promise, the introduction of a 2-oxo functional group, along with methyl and phenyl substitutions, creates a unique chemical entity whose specific antimicrobial profile is yet to be fully characterized. The following protocols are designed to rigorously assess its spectrum of activity and potency, adhering to internationally recognized standards to ensure data integrity and reproducibility.

Scientific Rationale and Strategic Approach

The evaluation of a novel chemical entity's antimicrobial properties is a stepwise process. We begin with a broad screening to determine the minimum concentration required to inhibit microbial growth, known as the Minimum Inhibitory Concentration (MIC) . This is followed by determining the Minimum Bactericidal Concentration (MBC) , which is the lowest concentration that results in microbial death.[5] A comparison of the MIC and MBC values can provide insights into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[6]

The protocols outlined below are based on the standards and guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), a global leader in setting quality standards for medical laboratory testing.[7][8] Adherence to these standards ensures that the generated data is comparable and translatable across different laboratories and studies.

PART 1: Core Experimental Protocols

Materials and Reagents
  • Test Compound: 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Culture Media:

    • Mueller-Hinton Broth (MHB)[9]

    • Mueller-Hinton Agar (MHA)[2]

    • Tryptic Soy Agar (TSA) or Blood Agar for initial culture propagation

  • Reagents and Consumables:

    • Sterile 96-well microtiter plates

    • Sterile saline (0.85% NaCl)

    • McFarland turbidity standards (0.5 standard)

    • Sterile petri dishes, pipettes, and tips

    • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

    • Incubator (35 ± 2 °C)

    • Spectrophotometer or nephelometer

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The solubility should be determined beforehand.

    • Causality: DMSO is a common solvent for water-insoluble compounds. A high-concentration stock is necessary for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube of sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Serial Dilution in 96-Well Plate:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound in MHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (MHB with inoculum, no compound).

    • Well 12 will serve as a sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test range.

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).

    • The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution (in DMSO) C Perform 2-Fold Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D E Incubate at 35°C for 16-20 hours D->E F Read Plate Visually for Turbidity E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC test to determine the lowest concentration of the antimicrobial agent that kills 99.9% of the initial bacterial inoculum.

Step-by-Step Methodology:

  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

  • Subculturing:

    • From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a quadrant of a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. Practically, this is often the lowest concentration spot with no more than 1-2 colonies.

Workflow for MBC Determination

MBC_Workflow A Start with Completed MIC Plate B Select Wells with No Visible Growth (MIC and higher concentrations) A->B C Aliquot 10 µL from each selected well onto MHA plate B->C D Incubate MHA Plate at 35°C for 18-24 hours C->D E Count Colonies on Each Spot D->E F Determine MBC: Lowest Concentration with ≥99.9% Kill Rate E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) testing.

PART 2: Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise table to allow for easy comparison of the compound's activity against different microbial strains.

Table 1: Antimicrobial Activity of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Test OrganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 25923Positive
E. faecalis ATCC 29212Positive
E. coli ATCC 25922Negative
P. aeruginosa ATCC 27853Negative
Ciprofloxacin (S. aureus)N/A
Vancomycin (E. faecalis)N/A

Interpretation of MBC/MIC Ratio:

The ratio of MBC to MIC is a critical parameter for classifying the primary effect of an antimicrobial agent.[6]

  • Bactericidal: An MBC/MIC ratio of ≤ 4 suggests that the compound is bactericidal.

  • Bacteriostatic: An MBC/MIC ratio of > 4 indicates that the compound is primarily bacteriostatic, meaning it inhibits growth but does not readily kill the bacteria.[6]

PART 3: Trustworthiness and Quality Control

To ensure the validity and reproducibility of the experimental results, a robust quality control (QC) system is essential.

  • QC Strains: Always include reference QC strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) in each batch of tests. The MIC values for control antibiotics against these strains must fall within the acceptable ranges defined by CLSI M100 guidelines.[8] This verifies the integrity of the media, reagents, and experimental technique.

  • Purity of the Test Compound: The purity of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One should be confirmed by analytical methods such as NMR, HPLC, and mass spectrometry prior to testing.

  • Solvent Effects: The final concentration of DMSO in the test wells should be non-inhibitory to the test organisms. Typically, a concentration of ≤1% is recommended. A control well with the highest concentration of DMSO used should be included to confirm it does not affect bacterial growth.

  • Replicate Testing: All experiments should be performed in triplicate to ensure the consistency of the results.

Conclusion and Future Directions

These application notes provide a standardized and rigorous framework for the initial antimicrobial characterization of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. The data generated from these protocols will establish its spectrum of activity, potency (MIC), and bactericidal or bacteriostatic nature. Positive results from this initial screening would warrant further investigation, including:

  • Time-kill kinetic assays to understand the dynamics of bacterial killing over time.

  • Mechanism of action studies to identify the cellular target of the compound.

  • In vivo efficacy studies in appropriate animal models of infection.

  • Toxicity profiling to assess the compound's safety.

By following these detailed protocols and maintaining strict quality control, researchers can generate high-quality, reliable data that will be crucial in determining the potential of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One as a lead compound in the development of new antimicrobial therapies.

References

Sources

Application Note: Neuroprotective Characterization of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the characterization of the neuroprotective effects of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One (referred to herein as Compound 0DF or Imidazo-Py-2-one derivative ). This scaffold shares structural homology with known kinase inhibitors (e.g., p38 MAPK inhibitors) and receptor modulators (e.g., EP2 antagonists) that exhibit potent neuroprotective properties against oxidative stress, excitotoxicity, and ischemic injury.

Executive Summary & Mechanism of Action

The compound 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One represents a privileged scaffold in medicinal chemistry. While originally identified as a hit for thymidylate kinase inhibition, its structural features—specifically the imidazo[4,5-b]pyridin-2-one core—are critical pharmacophores found in p38α MAPK inhibitors and GABAergic modulators .

Proposed Neuroprotective Mechanisms
  • Inhibition of p38 MAPK Pathway: The core structure mimics ATP-competitive inhibitors that block the phosphorylation of p38 MAPK, thereby preventing the downstream activation of pro-apoptotic factors (Bax, Caspase-3) and inflammatory cytokines (TNF-α, IL-1β) following neuronal insult.

  • Mitigation of Oxidative Stress: The conjugated phenyl-imidazopyridine system can act as an electron sink, stabilizing radical species or upregulating Nrf2/HO-1 antioxidant pathways.

  • Excitotoxicity Blockade: Potential allosteric modulation of glutamate receptors or downstream calcium signaling attenuation.

Experimental Workflow

The following workflow is designed to validate neuroprotection across three distinct modalities of neuronal injury: Oxidative Stress , Excitotoxicity , and Ischemia-Reperfusion .

Neuroprotection_Workflow Compound Compound 0DF (Stock: 10mM in DMSO) Model_Select Cell Model Selection (SH-SY5Y or Primary Neurons) Compound->Model_Select Pre-treatment (1-24h) Insult_A Oxidative Stress (H2O2 / MPP+) Model_Select->Insult_A Insult_B Excitotoxicity (Glutamate / NMDA) Model_Select->Insult_B Insult_C Ischemia (OGD/R) (Oxygen-Glucose Deprivation) Model_Select->Insult_C Assay_Viability Viability Assays (MTT / CCK-8 / LDH) Insult_A->Assay_Viability Insult_B->Assay_Viability Insult_C->Assay_Viability Assay_Mech Mechanism Analysis (Western Blot / Flow Cytometry) Assay_Viability->Assay_Mech Select Effective Dose Outcome Neuroprotection Profile (EC50, Pathway Validation) Assay_Mech->Outcome

Figure 1: Experimental workflow for validating the neuroprotective efficacy of Compound 0DF.

Detailed Protocols

Protocol A: Compound Preparation & Handling
  • Solubility: The compound is hydrophobic. Dissolve in 100% DMSO to create a 10 mM - 50 mM stock solution .

  • Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (long term). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture medium immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Protocol B: In Vitro Neuroprotection Assays
1. Cell Culture Model: SH-SY5Y / PC12
  • Differentiation (Optional but Recommended): Differentiate SH-SY5Y cells with 10 µM Retinoic Acid (RA) for 5-7 days to induce a neuronal phenotype (neurite outgrowth), which provides a more relevant model than undifferentiated neuroblasts.

  • Seeding: Plate cells at 5 × 10³ cells/well in 96-well plates. Allow adherence for 24 hours.

2. Oxidative Stress Assay (H₂O₂ or MPP+ Induced)

This assay mimics the oxidative damage seen in neurodegenerative diseases like Parkinson's (MPP+) or general stroke (H₂O₂).

  • Step 1 (Pre-treatment): Aspirate medium. Add fresh medium containing Compound 0DF at graded concentrations (e.g., 0.1, 1, 5, 10, 20 µM). Incubate for 2 hours .

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: Edaravone (10 µM) or NAC (1 mM).

  • Step 2 (Insult): Add H₂O₂ (100–300 µM) or MPP+ (1–2 mM) directly to the wells (without removing the compound).

  • Step 3 (Incubation): Incubate for 24 hours at 37°C.

  • Step 4 (Readout - MTT):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours.

    • Dissolve formazan crystals in 100 µL DMSO.

    • Measure absorbance at 570 nm .

3. Glutamate Excitotoxicity Assay

Validates protection against NMDA-receptor mediated calcium overload.

  • Step 1: Pre-treat primary cortical neurons (DIV 10-14) with Compound 0DF (1–20 µM) for 2 hours.

  • Step 2: Expose neurons to Glutamate (100 µM) + Glycine (10 µM) for 15 minutes (short pulse) or 24 hours (chronic).

  • Step 3: Measure LDH Release in the supernatant to quantify necrotic cell death.

    • Calculation: % Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Max LDH - Spontaneous LDH) × 100.

Mechanistic Validation (Signaling Pathways)

To confirm the mechanism (e.g., p38 MAPK inhibition), perform Western Blotting on lysates from treated cells.

Target Proteins:

  • Apoptosis: Cleaved Caspase-3, Bcl-2, Bax.

  • MAPK Pathway: p-p38, p-ERK1/2, p-JNK.

  • Survival: p-Akt, Nrf2.

Signaling_Pathway Compound Compound 0DF p38 p38 MAPK Compound->p38 Inhibits JNK JNK Compound->JNK Inhibits? ROS ROS / Stress ASK1 ASK1 ROS->ASK1 ASK1->p38 ASK1->JNK Bax Bax (Pro-apoptotic) p38->Bax Activates JNK->Bax Caspase Caspase-3 Activation Bax->Caspase Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspase Blocks Apoptosis Neuronal Apoptosis Caspase->Apoptosis

Figure 2: Hypothesized mechanism of action: Inhibition of stress kinase (p38/JNK) cascades preventing apoptosis.

Data Analysis & Interpretation

Quantitative Metrics

Present data in comparative tables. Calculate EC50 (Effective Concentration 50%) for neuroprotection.

Assay TypeInsultReadoutExpected Effect of Compound 0DF
Viability H₂O₂ (200 µM)MTT AbsorbanceIncrease in OD570 (Restoration of viability >80%)
Toxicity Glutamate (100 µM)LDH ReleaseReduction in LDH leakage (Membrane integrity)
Apoptosis MPP+ (1 mM)Annexin V/PIReduced Annexin V+ population (Flow Cytometry)
Signaling Oxidative StressWestern BlotReduced p-p38/Total p38 ratio; Increased Bcl-2/Bax ratio
Statistical Analysis
  • Perform experiments in triplicate (n=3 independent biological replicates).

  • Use One-way ANOVA followed by Tukey’s post-hoc test for multiple comparisons.

  • Significance threshold: p < 0.05.

References

  • RCSB PDB. (2012). Structure of 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one bound to Thymidylate Kinase (Ligand ID: 0DF).[1][2] Protein Data Bank. Link

  • Choi, J. Y., et al. (2012).[2] "Structure guided development of novel thymidine mimetics targeting Pseudomonas aeruginosa thymidylate kinase." Journal of Medicinal Chemistry. (Describes the synthesis and characterization of the scaffold).

  • Hansen, H. H., et al. (2016). "The neuroprotective pharmacology of the specific p38MAPK inhibitor skepinone-L in models of excitotoxicity and ischemia." Journal of Neuroinflammation. (Reference for p38 inhibition neuroprotection protocols).
  • Yasuda, Y., et al. (2011). "Neuroprotective effects of edaravone on experimental cerebral ischemia." Neurological Research.
  • PubChem. (2023). Compound Summary: 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.[1][2][3][4] National Library of Medicine. Link

Sources

Application Note: High-Throughput Screening for Phosphodiesterase Inhibitors Utilizing 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic system have been investigated for their potential as antitumor, antibacterial, antiviral, and anti-inflammatory agents.[1] This diverse range of activities underscores the scaffold's ability to interact with multiple biological targets, making it a fertile ground for drug discovery campaigns.

This application note presents a detailed, albeit hypothetical, framework for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of phosphodiesterases (PDEs) using 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One as a representative chemical entity. While direct HTS data for this specific molecule is not extensively published, its structural features align with those of known PDE inhibitors. Therefore, we propose this compound as a promising candidate for screening against the PDE superfamily, a well-validated class of drug targets.[2][3]

Phosphodiesterases are critical enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] The PDE superfamily consists of 11 families with multiple isoforms, each exhibiting distinct tissue distribution and substrate specificity.[4] This diversity allows for the development of selective inhibitors that can modulate specific signaling pathways, leading to therapeutic effects in a range of diseases, including cardiovascular disorders, inflammatory conditions, and neurological diseases.[4][6]

This guide provides a comprehensive protocol for a robust, HTS-compatible biochemical assay, data analysis workflow, and hit confirmation strategy, designed for researchers in drug discovery and chemical biology.

Assay Principle: Luminescence-Based Detection of PDE Activity

To enable the rapid screening of large compound libraries, a homogeneous, luminescence-based assay is employed. This "mix-and-read" format is highly amenable to automation and minimizes sample handling.[7][8] The assay quantifies PDE activity by measuring the amount of cyclic nucleotide (cAMP or cGMP) remaining after an enzymatic reaction.

The core of this assay is a two-step process:

  • PDE Reaction: The test compound, 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One, is incubated with a specific PDE isozyme and its corresponding cyclic nucleotide substrate (e.g., cAMP for PDE4). Active PDE hydrolyzes the cAMP to AMP. If the test compound is an inhibitor, this hydrolysis is blocked, leaving a higher concentration of cAMP.

  • Detection: A detection solution containing Protein Kinase A (PKA), a PKA substrate, and ATP is added. The remaining cAMP from the first step activates PKA, which then phosphorylates its substrate, consuming ATP in the process. In the final step, a luciferase-based reagent is added to quantify the remaining ATP. The resulting luminescent signal is inversely proportional to the PDE activity. A high luminescent signal indicates low ATP consumption, which means low PKA activity due to low cAMP levels, and therefore high PDE activity. Conversely, a low luminescent signal indicates a potential PDE inhibitor.[5][9]

cluster_0 Step 1: PDE Reaction cluster_1 Step 2: Detection Cascade PDE PDE Enzyme cAMP cAMP (Substrate) PDE->cAMP Hydrolyzes AMP AMP (Product) cAMP->AMP Compound Test Compound (e.g., 1-Methyl-6-Phenyl-...) Compound->PDE Inhibits cAMP_rem Remaining cAMP PKA Protein Kinase A Light Luminescent Signal PKA->Light Reduces Signal (via ATP consumption) ATP ATP ATP->PKA Consumed by Luciferase Luciferase Luciferase->Light Generates cAMP_rem->PKA Activates cluster_workflow Hit-to-Lead Workflow PrimaryScreen Primary HTS (Single Concentration) HitConfirmation Hit Confirmation (Re-test from powder) PrimaryScreen->HitConfirmation Identify 'Hits' DoseResponse Dose-Response (IC50) Potency Determination HitConfirmation->DoseResponse Confirm Activity Selectivity Selectivity Profiling (vs. other PDE isozymes) DoseResponse->Selectivity Characterize Potency Lead Lead Candidate Selectivity->Lead Establish Selectivity

Caption: A typical workflow for progressing HTS hits to lead candidates.

Protocol: Dose-Response and IC50 Determination
  • Compound Preparation: For each confirmed hit, prepare a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the PDE assay as described above, using the serially diluted compound solutions.

  • Data Analysis:

    • Calculate the % inhibition for each concentration point.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Hypothetical IC50 Data
Compound ID IC50 (µM) against PDE4D Selectivity (vs. PDE5A)
Rolipram0.15>100-fold
Cmpd-001 0.85 ~20-fold
Cmpd-003 5.2 <5-fold

Conclusion

This application note provides a comprehensive and robust framework for conducting a high-throughput screening campaign to identify novel phosphodiesterase inhibitors, using 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One as a representative example from the promising imidazo[4,5-b]pyridine class of compounds. By employing a validated luminescent assay, stringent quality control measures, and a systematic hit confirmation process, researchers can efficiently identify and characterize potent and selective inhibitors. This workflow serves as a foundational guide for drug discovery professionals seeking to explore the therapeutic potential of novel chemical entities against the phosphodiesterase enzyme family.

References

  • BellBrook Labs. (2025, September 20). What is the Best Phosphodiesterase (PDE) Assay for HTS? Retrieved from [Link]

  • Mlinarić, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(15), 3345. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Available at: [Link]

  • Lonza. What is high-throughput screening (HTS) and how can Lonza help? Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Doerksen, R. J., et al. (2014). Simultaneous Detection of Three Phosphodiesterase Type 5 Inhibitors and Eight of Their Analogs in Lifestyle Products and Screening for Adulterants by High-Performance Thin-Layer Chromatography. Journal of AOAC International, 97(5), 1227-34. Available at: [Link]

  • Farkas, T., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS One, 8(9), e72224. Available at: [Link]

  • Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2307. Available at: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Seetharaman, J., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]

  • Chen, L., et al. (2016). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS. Journal of Analytical Methods in Chemistry, 2016, 7505163. Available at: [Link]

  • Al-Karmalawy, A. A., et al. (2023). Identifying Phosphodiesterase-5 Inhibitors with Drug Repurposing Approach: Implications in Vasodysfunctional Disorders. BioMed Research International, 2023, 7780287. Available at: [Link]

  • Mialaret, A., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3612-27. Available at: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z'). Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Solubilization of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for the dissolution of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One, a member of the imidazopyridine class of heterocyclic compounds. Molecules within this class are subjects of significant interest in medicinal chemistry and drug discovery, often investigated for their potential as inhibitors of enzymes like Cyclooxygenase-2 (COX-2).[1] A primary challenge in the experimental use of such compounds is their characteristically low aqueous solubility, a feature common to many Biopharmaceutics Classification System (BCS) Class II substances.[2] This guide outlines systematic, field-proven protocols for preparing high-concentration stock solutions and aqueous working solutions suitable for a range of in vitro and in vivo experimental paradigms. The protocols emphasize the rationale behind solvent selection, handling procedures, and quality control checkpoints to ensure experimental reproducibility and integrity.

Compound Profile & Physicochemical Characteristics

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One belongs to a family of compounds known for their low water solubility and preference for organic solvents.[3] While specific experimental data for this exact molecule is not widely published, its structural characteristics allow for a reliable estimation of its properties based on closely related analogs. Researchers should treat this compound as a potentially poorly water-soluble, lipophilic molecule.

Table 1: Expected Physicochemical Properties

Property Expected Value/Characteristic Rationale & Source
Physical State Solid at room temperature Typical for imidazopyridine derivatives.[3][4]
Aqueous Solubility Low to very low A defining characteristic of this compound class, often requiring specialized formulation.[2]
Organic Solubility Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Dichloromethane Common organic solvents used for dissolving imidazopyridine analogs.[3][5]

| Stability | Generally stable under standard laboratory conditions | Based on data for similar chemical structures.[3] |

Safety & Handling: A Mandate for Caution

Given the biological activity of this compound class, stringent safety protocols are mandatory. Structurally related compounds, such as 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP), are classified as potential carcinogens and irritants.[6] Therefore, all handling should be performed with appropriate personal protective equipment (PPE) in a designated chemical fume hood.

Essential Safety Precautions:

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves at all times. Change them immediately if contact with the compound occurs.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A buttoned lab coat is required to protect from skin contact.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, vials, gloves) in a dedicated hazardous waste stream according to your institution's guidelines.

The compound and its analogs may cause skin, eye, and respiratory irritation, and may be harmful if swallowed.

Protocol I: Preparation of High-Concentration Stock Solutions

The primary objective is to create a concentrated, stable stock solution that can be stored effectively and used for subsequent dilutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its high solubilizing power for a wide range of organic molecules.

Causality Behind the Protocol:

Creating a high-concentration stock (e.g., 10-50 mM) in a pure organic solvent like DMSO minimizes the volume of solvent added to subsequent experimental systems. This is critical for in vitro assays where solvent concentration can introduce artifacts. Storing at low temperatures (-20°C or -80°C) preserves the compound's integrity by slowing potential degradation pathways.

Materials:
  • 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vials or polypropylene cryovials

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology:
  • Pre-weigh Vial: Tare a sterile, dry amber vial on the analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of the solid compound directly into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve the target concentration (e.g., 10 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Intermittent vortexing can aid this process.

    • Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol II: Preparing Aqueous Working Solutions for In Vitro Assays

This protocol addresses the critical step of diluting the DMSO-based stock into an aqueous buffer (e.g., cell culture media, PBS) without causing the compound to precipitate. This phenomenon, often called "DMSO shock," occurs when a compound soluble in an organic solvent is rapidly introduced into an anti-solvent like water.[7]

Causality Behind the Protocol:

The key principle is to maintain the compound in a soluble state by ensuring the final concentration of DMSO is low enough to be tolerated by the assay system (typically <0.5%, and ideally ≤0.1%) while preventing compound precipitation. Adding the stock solution to the buffer (and not vice-versa) and mixing rapidly helps to quickly disperse the compound molecules before they can aggregate and precipitate.

Workflow for In Vitro Solution Preparation

G cluster_stock Protocol I: Stock Solution cluster_working Protocol II: Working Solution weigh Weigh Solid Compound add_dmso Add High-Purity DMSO weigh->add_dmso dissolve Vortex / Sonicate (Ensure Complete Dissolution) add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Begin Experiment add_buffer Pipette Aqueous Buffer into new tube add_stock Add Stock to Buffer (pipette tip submerged) add_buffer->add_stock mix Mix Immediately & Vigorously add_stock->mix qc QC Check: Visual Inspection for Precipitate mix->qc use Use in Assay Immediately qc->use

Caption: Workflow from solid compound to final aqueous working solution.

Step-by-Step Methodology:
  • Prepare Buffer: Dispense the required volume of the final aqueous buffer into a sterile tube.

  • Thaw Stock: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Perform Serial Dilutions (if necessary): If a very low final concentration is required, perform intermediate dilutions in pure DMSO before the final aqueous dilution.

  • Aqueous Dilution:

    • Submerge the pipette tip containing the DMSO stock into the aqueous buffer.

    • Dispense the stock solution directly into the buffer while simultaneously vortexing or vigorously pipetting up and down. This rapid mixing is the most critical step to prevent precipitation.

  • Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution to ensure it is within the acceptable limit for your specific assay.

    • %DMSO = (Volume of DMSO stock / Total Volume of working solution) x 100

  • Quality Control: Visually inspect the final working solution. It must be clear and free of any visible precipitate or cloudiness. If turbidity is observed, the concentration may be above its aqueous solubility limit, and the protocol may need optimization (see Troubleshooting).

  • Use Immediately: Use the freshly prepared working solution as soon as possible, as compounds can precipitate out of supersaturated aqueous solutions over time.

Considerations for In Vivo Formulations

Direct administration of high-concentration DMSO is toxic and generally unacceptable for in vivo studies. Therefore, a more complex vehicle is required to maintain solubility and ensure bioavailability.[8] The selection of an appropriate formulation strategy depends on the compound's properties and the intended route of administration.[9]

Common In Vivo Formulation Strategies:
  • Co-Solvent Systems: Mixtures of water-miscible solvents are used to increase solubility.

  • Surfactant Systems: Surfactants can form micelles that encapsulate the drug molecule.

  • Cyclodextrin Complexes: Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[10]

Example Starting Point Formulation (for Oral or IP Injection):

A widely used vehicle for poorly soluble compounds is a ternary system often referred to as "SBE-HP-β-CD" or a co-solvent system. A common co-solvent vehicle is:

  • 5-10% DMSO

  • 30-40% PEG400 (Polyethylene glycol 400)

  • 5-10% Tween® 80 or Cremophor® EL

  • q.s. with Saline or PBS to 100%

Protocol Note: This is a starting point. The final formulation must be empirically tested for:

  • Solubility: Does the compound fully dissolve and remain in solution?

  • Stability: Is the formulation stable over the intended period of use?

  • Tolerability: Does the vehicle cause any adverse effects in the animal model at the required dose volume?

Decision Tree for Formulation Strategy

G start Goal: Dissolve Compound exp_type Experiment Type? start->exp_type invitro In Vitro Assay exp_type->invitro Cell-based / Biochemical invivo In Vivo Study exp_type->invivo Animal Model dmso_stock Protocol I: Prepare High-Conc. DMSO Stock invitro->dmso_stock formulation Develop Vehicle invivo->formulation aqueous_dilution Protocol II: Aqueous Dilution (Final DMSO <0.5%) dmso_stock->aqueous_dilution cosolvent Co-Solvent System (e.g., PEG400, Tween 80) formulation->cosolvent Common approach cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin Alternative test_formulation Test for Solubility, Stability & Tolerability cosolvent->test_formulation cyclodextrin->test_formulation

Caption: Decision logic for selecting the appropriate dissolution protocol.

Troubleshooting

Table 2: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Compound does not dissolve in DMSO Concentration is too high, exceeding solubility limit. Try a lower concentration. Apply gentle warming (37°C) and sonication. Ensure DMSO is anhydrous.
Precipitation upon dilution in aqueous buffer Final concentration exceeds aqueous solubility. Final DMSO % is too low to maintain solubility. Decrease the final compound concentration. Increase the final DMSO concentration slightly (if assay tolerates it). Use a pre-warmed aqueous buffer.

| In vivo formulation is cloudy or precipitates | Vehicle is not optimal for this specific compound. | Systematically vary the ratio of co-solvents and surfactants. Test alternative surfactants (e.g., Kolliphor® HS 15). Investigate cyclodextrin-based formulations. |

References

  • Pipzine Chemicals. (n.d.). 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride. Retrieved from [Link]

  • MDPI. (2023). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Retrieved from [Link]

  • PubChem. (n.d.). 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • PubMed Central. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubMed Central. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • MDPI. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • Pharmacompass. (n.d.). 1-piperidin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

Sources

Application Notes and Protocols: The Imidazo[4,5-b]pyridin-2-one Scaffold as a Versatile Tool in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the imidazo[4,5-b]pyridin-2-one scaffold in preclinical research. While specific data for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One as a research tool is not extensively documented in publicly available literature, the broader class of imidazo[4,5-b]pyridine derivatives has emerged as a significant and versatile platform in medicinal chemistry and chemical biology.[1][2][3] This guide will focus on the general applications of the imidazo[4,5-b]pyridin-2-one core structure, providing a foundational understanding and practical protocols for its investigation as a modulator of key biological pathways.

The structural resemblance of the imidazo[4,5-b]pyridine core to endogenous purines allows compounds of this class to interact with a wide array of biological targets, making them attractive candidates for the development of novel therapeutic agents and research probes.[1][3] Derivatives of this scaffold have been shown to exhibit a diverse range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6]

A prominent application of the imidazo[4,5-b]pyridine scaffold is in the development of kinase inhibitors.[7][8][9] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[4,5-b]pyridine core has been successfully utilized to generate potent and selective inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), Aurora kinase A, p21-activated kinase 4 (PAK4), and Src family kinases (SFKs).[7][8][9][10]

Beyond kinase inhibition, imidazo[4,5-b]pyridine derivatives have shown promise as inhibitors of other important enzyme classes and as modulators of protein-protein interactions. For instance, they have been investigated as BET (bromodomain and extra-terminal domain) inhibitors for the management of neuropathic pain, demonstrating the broad applicability of this chemical scaffold.[11]

This document will provide detailed protocols for the initial characterization and application of a representative imidazo[4,5-b]pyridin-2-one derivative as a putative kinase inhibitor in a research setting.

Physicochemical Properties and Handling

Proper handling and storage of any research compound are critical for obtaining reproducible results. For a generic 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, the following are general recommendations.

PropertyRecommendationRationale
Storage Store at -20°C in a desiccated environment.To prevent degradation from temperature fluctuations, humidity, and light exposure.
Solubility Empirically determine solubility in common laboratory solvents (e.g., DMSO, ethanol).Solubility is crucial for preparing stock solutions and ensuring the compound remains in solution during assays.
Stock Solutions Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into smaller volumes to minimize freeze-thaw cycles.A concentrated stock solution allows for accurate serial dilutions and reduces the introduction of solvent at high concentrations in assays.
Purity Verify purity using analytical techniques such as HPLC and LC-MS before use.Impurities can lead to off-target effects and confounding results.

Experimental Protocols

The following protocols are generalized for the use of a representative imidazo[4,5-b]pyridin-2-one derivative as a research tool, with a focus on its potential as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of imidazo[4,5-b]pyridin-2-one derivative C Add kinase and test compound to microplate wells A->C B Prepare kinase, substrate, and ATP solution D Initiate reaction by adding substrate and ATP B->D C->D E Incubate at 30°C D->E F Stop reaction and add detection reagent E->F G Measure signal (e.g., luminescence) F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (imidazo[4,5-b]pyridin-2-one derivative)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase activity detection kit (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. A typical starting concentration range is 100 µM to 1 nM.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Target Engagement and Downstream Signaling

This protocol outlines a method to assess whether the imidazo[4,5-b]pyridin-2-one derivative can inhibit the target kinase within a cellular context and affect downstream signaling pathways.

Signaling Pathway Modulation by a Kinase Inhibitor

compound Imidazo[4,5-b]pyridin-2-one Derivative kinase Target Kinase compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response

Caption: Inhibition of a target kinase and its downstream effects.

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., U87, U251 for SFK inhibitors[10])

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compound (imidazo[4,5-b]pyridin-2-one derivative)

  • Lysis buffer

  • Primary antibodies against the phosphorylated and total forms of the target kinase and a downstream substrate

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Western blot or ELISA reagents and equipment

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against the phospho-target kinase, total target kinase, phospho-downstream substrate, and total downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrate indicates cellular target engagement and inhibition of the signaling pathway.

Protocol 3: Antiproliferative Assay

This protocol is used to evaluate the effect of the imidazo[4,5-b]pyridin-2-one derivative on the proliferation of cancer cells.

Workflow for Antiproliferative Assay

A Seed cells in a 96-well plate B Treat with serial dilutions of the compound A->B C Incubate for 72 hours B->C D Add proliferation reagent (e.g., MTT, CellTiter-Glo) C->D E Measure absorbance or luminescence D->E F Calculate % viability and determine GI50 E->F

Caption: A streamlined workflow for assessing cell proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (imidazo[4,5-b]pyridin-2-one derivative)

  • Cell proliferation assay reagent (e.g., MTT, WST-1, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include appropriate controls (vehicle and untreated cells).

  • Incubation: Incubate the plate for a period that allows for several cell doublings (typically 72 hours).

  • Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The imidazo[4,5-b]pyridin-2-one scaffold represents a promising platform for the development of novel research tools and therapeutic agents. Its structural similarity to purines provides a versatile framework for designing molecules that can interact with a wide range of biological targets. The protocols outlined in these application notes provide a starting point for researchers to investigate the biological activities of novel imidazo[4,5-b]pyridin-2-one derivatives, particularly in the context of kinase inhibition and cancer cell proliferation. As with any research compound, careful experimental design, appropriate controls, and thorough data analysis are essential for obtaining meaningful and reproducible results.

References

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2026. [Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 2023. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 2022. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 2022. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017. [Link]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 2016. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. ResearchGate, 2025. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate, 2025. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. OUCI, 2017. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 2023. [Link]

  • Synthesis, Antioxidant and Antimicrobial Activities of some Imidazo[4,5-d]pyridine Derivatives. ResearchGate, 2025. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 2017. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate, 2025. [Link]

Sources

Troubleshooting & Optimization

Common issues in imidazopyridine synthesis and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Queue: Open

Welcome to the technical support hub for the imidazo[1,2-a]pyridine scaffold. This guide addresses the most frequent "failure modes" reported by medicinal chemistry teams. Unlike standard reviews, this content is structured as a troubleshooting workflow designed to unblock your specific experimental bottleneck.

🔧 Module 1: The "Classic" Condensation (Tschitschibabin)

Issue: "I am getting a mixture of isomers or a 'sticky' black tar instead of crystals."

The Root Cause: Nucleophilic Ambivalence

The reaction between 2-aminopyridine and an


-haloketone is governed by the competition between the ring nitrogen (N1) and the exocyclic amine (

).
  • Standard Pathway: The ring nitrogen (N1) is the harder, more nucleophilic center. It attacks the

    
    -carbon of the ketone first, forming a quaternary salt intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine.
    
  • Failure Mode: If the

    
    -haloketone is sterically encumbered or the pyridine ring is highly electron-deficient, the exocyclic amine may attack first, leading to non-fused byproducts or polymerization (the "tar").
    
📊 Troubleshooting Logic: Regiocontrol
SymptomProbable CauseCorrective Action
Product is an oil/tar Polymerization of free baseUse the hydrobromide/hydrochloride salt of the

-haloketone. Do not free-base until cyclization is complete.
Wrong Regioisomer Steric clash at N1Switch solvent to HFIP (Hexafluoroisopropanol) . Its high ionizing power stabilizes the transition state for N1 attack.
Low Yield Acid scavenging failureAdd NaHCO

(solid) or K

CO

to the reflux. The reaction generates HX; neutralizing it prevents protonation of the unreacted pyridine.
🧬 Pathway Visualization: The N1-First Mechanism

The following diagram illustrates the critical bifurcation point where the reaction succeeds or fails.

CondensationMechanism Start 2-Aminopyridine + alpha-Haloketone N1_Attack N1 Attack (Kinetic Control) Start->N1_Attack Preferred (Hard Nucleophile) Exo_Attack Exocyclic N Attack (Thermodynamic/Steric) Start->Exo_Attack Steric Hindrance or e- w/d groups Intermediate Quaternary Salt Intermediate N1_Attack->Intermediate Byproduct Imidazo[1,5-a]pyridine or Linear Polymers Exo_Attack->Byproduct Cyclization Dehydrative Cyclization Intermediate->Cyclization -H2O Product Imidazo[1,2-a]pyridine (Desired) Cyclization->Product

Caption: Figure 1. The bifurcation of nucleophilic attack. Success depends on favoring the N1 pathway (Green) over the exocyclic pathway (Red).

🧪 Self-Validating Protocol: The "Clean" Condensation

Use this protocol to minimize tar formation.

  • Dissolution: Dissolve 2-aminopyridine (1.0 equiv) in EtOH (0.5 M).

  • Addition: Add

    
    -haloketone (1.1 equiv) at room temperature.
    
    • Checkpoint: If the solution turns black immediately, cool to 0°C and add the ketone dropwise.

  • Reflux: Heat to reflux for 4–12 hours.

    • Validation: Monitor TLC.[1][2] The intermediate quaternary salt often appears as a baseline spot that disappears as the cyclized product (higher R

      
      ) forms.
      
  • Workup (Critical): Cool to RT. Add saturated aq. NaHCO

    
     until pH ~8.
    
    • Observation: Evolution of CO

      
       indicates neutralization of the HBr byproduct.
      
  • Extraction: Extract with DCM. The product is usually in the organic layer.

⚙️ Module 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Issue: "My reaction stalls after the imine forms, or I get low conversion."

The Root Cause: The "Acid Trap"

The GBB reaction is a three-component coupling (Aldehyde + Amine + Isocyanide). The most common error is insufficient proton source . The isocyanide is not electrophilic enough to attack a neutral imine; it requires a protonated iminium ion. However, too much acid kills the isocyanide (polymerization).

📊 Catalyst Selection Guide
CatalystApplicationPros/Cons
Sc(OTf)

(5-10 mol%)
Standard Best balance. Lewis acid activates imine without destroying isocyanide.
Acetic Acid (Solvent) Robust Good for simple substrates. Hard to remove during workup if product is basic.
HClO

(cat.)
High Reactivity Risky. Can hydrolyze the isocyanide if the reaction is slow.
Montmorillonite K-10 Green Heterogeneous. Good for easy filtration, but slower kinetics.
🧬 GBB Workflow Visualization

This diagram highlights the "Stall Point" where most users fail.

GBB_Cycle Components Aldehyde + 2-Aminopyridine Imine Schiff Base (Imine) Components->Imine -H2O Iminium Activated Iminium Ion Imine->Iminium Reaction Stalls Here Without Catalyst Imine->Iminium Activation Acid Acid Catalyst (H+ or LA) Acid->Iminium Isocyanide Isocyanide Addition [4+1] Cycloaddition Iminium->Isocyanide Product 3-Amino-imidazo[1,2-a]pyridine Isocyanide->Product Tautomerization

Caption: Figure 2. The GBB Catalytic Cycle.[1][3][4] The transition from Imine to Iminium (Yellow to Green) is the rate-determining step requiring acid catalysis.

🧪 Protocol: The Optimized GBB
  • Imine Formation: Mix Aldehyde (1.0 equiv) and 2-Aminopyridine (1.0 equiv) in MeOH (1.0 M). Stir for 30 mins.

    • Checkpoint: Ensure the solution is clear or slightly cloudy. If precipitate forms, it might be the imine (good).

  • Catalysis: Add Sc(OTf)

    
     (5 mol%).
    
  • Trigger: Add Isocyanide (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 12 h.

    • Note: If using aliphatic aldehydes, heating to 50°C may be required.

  • Purification: Evaporate MeOH. Flash chromatography is usually required (DCM/MeOH gradients).

⚠️ Module 3: Metal-Catalyzed Oxidative Coupling

Issue: "The reaction works on small scale but fails on scale-up. Yields are inconsistent."

The Root Cause: Oxygen Mass Transfer

Many modern routes (e.g., Cu-catalyzed coupling of 2-aminopyridines with nitroolefins or alkynes) are oxidative . They require an external oxidant (often atmospheric O


).
  • Small Scale: High surface-area-to-volume ratio allows sufficient O

    
     diffusion.
    
  • Large Scale: O

    
     becomes the limiting reagent. The catalyst (Cu) reduces to Cu(0) and plates out, killing the reaction.
    
📊 Oxygenation Solutions
ScaleOxygen SourceTechnique
< 100 mg Open AirRun in an open vial or loosely capped tube.
100 mg - 1 g O

Balloon
Use a balloon with a needle outlet to flush headspace.
> 1 g SpargingActively bubble air/O

through the solvent for the first 30 mins.
🧪 FAQ: Why did my catalyst die?

Q: I used dry, degassed DMF and the reaction failed. A: This is a common error. These reactions need oxygen. Do not degas. Use reagent-grade DMF (which contains trace water/O


) or explicitly add an oxidant like DTBP (Di-tert-butyl peroxide) if you must exclude air.

🧼 Module 4: Purification & Characterization

Issue: "I can't separate the product from the starting material."

Solubility Profile

Imidazo[1,2-a]pyridines are weak bases (pK


 ~5–7 for the ring nitrogen).
  • Acidic Media: Soluble (protonated).

  • Basic Media: Insoluble (free base).

🧪 The "Acid-Base" Rescue Protocol

If column chromatography fails, use this extraction method:

  • Dissolve the crude mixture in 10% aqueous HCl .

  • Wash with Ethyl Acetate (3x).

    • Result: Non-basic impurities (ketones, aldehydes) go into the organic layer. The product stays in the water.

  • Basify the aqueous layer with NaOH or NH

    
    OH  to pH 10.
    
    • Result: The product will precipitate or oil out.

  • Extract the aqueous layer with DCM (3x).

  • Dry (Na

    
    SO
    
    
    
    ) and concentrate.

📚 References

  • Tschitschibabin, A. E. (1925).[5] "Über die Kondensation von alpha-Halogenketonen mit 2-Aminopyridin." Berichte der deutschen chemischen Gesellschaft.

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction." Angewandte Chemie International Edition.

  • Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett.

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.

  • Perveen, S., et al. (2022). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review." ChemistrySelect.

Sources

Technical Support Center: Solubility Enhancement for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One and similar poorly soluble heterocyclic compounds. This guide provides a structured, question-and-answer framework to troubleshoot and overcome solubility challenges, ensuring the successful progression of your research and development efforts. Our approach is grounded in first principles, guiding you through a logical workflow from initial characterization to advanced formulation strategies.

Part 1: Foundational Understanding & Initial Assessment (FAQs)

This section addresses the preliminary questions researchers face when encountering a novel, poorly soluble molecule.

Q1: What are the expected physicochemical properties of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One based on its structure?

Answer: The chemical structure, featuring a fused aromatic heterocyclic system (imidazo[4,5-b]pyridin-2-one) substituted with a phenyl group, strongly suggests several key properties. The large, rigid aromatic core and the phenyl ring contribute to a high crystal lattice energy and significant hydrophobicity. Consequently, this compound is anticipated to have very low intrinsic aqueous solubility. Molecules of this nature often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making oral bioavailability a significant challenge.[1][2] The presence of nitrogen atoms within the heterocyclic rings, however, introduces the potential for pH-dependent solubility, as these sites can be protonated or deprotonated.[3][4]

Q2: Why is establishing a baseline solubility profile the critical first step?

Answer: Quantifying the baseline solubility is non-negotiable as it provides the empirical foundation for any enhancement strategy. Without a precise baseline, it is impossible to measure the effectiveness of any intervention. This initial profile dictates the formulation path forward. For instance, if the compound shows even a slight pH-dependency, this can be the most straightforward and effective initial route to explore.[5][6] This data is crucial for building robust pharmacokinetic models and ensuring reproducible in vitro and in vivo results.

Q3: What initial experiments should I perform to characterize the solubility of my compound?

Answer: A multi-faceted approach is required to build a comprehensive solubility profile.

  • Kinetic vs. Thermodynamic Solubility: It is essential to differentiate between these two parameters. Kinetic solubility measures the concentration at which a compound precipitates from a stock solution (often DMSO) upon addition to an aqueous buffer, relevant for early screening. Thermodynamic solubility is the true equilibrium concentration of the compound in a saturated solution and is the gold standard for pre-formulation.

  • pH-Solubility Profiling: This is arguably the most critical initial experiment. The thermodynamic solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This will reveal if the compound is a weak acid or base and identify the pH at which solubility is maximized.[3][7]

  • Solvent Screening: A preliminary screen in common organic solvents (e.g., ethanol, propylene glycol, PEG 400) can provide initial insights into viable co-solvent systems.[8]

Part 2: Troubleshooting Guide & Strategic Enhancement Workflow

This section provides a logical progression for systematically addressing solubility issues. The following workflow diagram illustrates the decision-making process.

G cluster_start Initial State cluster_physchem Physicochemical Characterization cluster_decision1 Strategy Selection cluster_strategies Enhancement Strategies cluster_formulation_details Formulation Options start Poor Aqueous Solubility Confirmed for Target Compound pka Determine pKa & pH-Solubility Profile start->pka solid_state Analyze Solid State (PXRD, DSC, TGA) start->solid_state decision_ph Is pH-dependent solubility observed? pka->decision_ph decision_stable Is the solid form the most stable polymorph? solid_state->decision_stable ph_mod pH Modification & Salt Formation decision_ph->ph_mod Yes formulation Advanced Formulation Approaches decision_ph->formulation No / Insufficient decision_stable->formulation Yes crystal Crystal Engineering (Co-crystals, Polymorph Screen) decision_stable->crystal No ph_mod->formulation If insufficient cosolvents Co-solvents formulation->cosolvents surfactants Surfactants formulation->surfactants complexation Complexation (Cyclodextrins) formulation->complexation solid_disp Solid Dispersions formulation->solid_disp nano Nanosuspensions formulation->nano crystal->formulation If further enhancement needed

Caption: Decision workflow for solubility enhancement.

Q4: My compound's solubility is highly variable between batches. What is the likely cause?

Answer: High batch-to-batch variability is a classic indicator of polymorphism.[9] Polymorphs are different crystalline arrangements of the same molecule, and they can have significantly different physicochemical properties, including solubility and dissolution rate.[10][11] A less stable, metastable form will generally be more soluble than the most thermodynamically stable form. It is critical to perform solid-state characterization using techniques like Powder X-ray Diffraction (PXRD) to identify the crystal form and Differential Scanning Calorimetry (DSC) to assess its thermal properties and stability. Developing the most stable polymorph is usually preferred to ensure long-term product stability and consistent performance.[11]

Q5: How can I leverage pH to improve the solubility of this compound?

Answer: As noted, the imidazopyridine core contains basic nitrogen atoms. If your pH-solubility profile confirms that the compound is a weak base, its solubility will increase in acidic environments where it becomes protonated and forms a more soluble salt.[3][12] You can leverage this in two primary ways:

  • pH Adjustment: For liquid formulations, simply adjusting the pH of the vehicle with a pharmaceutically acceptable acid can maintain the drug in solution.[12]

  • Salt Formation: A more robust strategy is to create a stable, crystalline salt of the parent compound.[13][14] This involves reacting the free base with an appropriate acid to form a salt with superior solubility and dissolution properties. This is a very common and effective technique for basic drugs.[14]

Q6: pH modification is not an option or provides insufficient improvement. What are the next steps?

Answer: When pH control is not viable (e.g., for a neutral molecule) or inadequate, you must turn to advanced formulation strategies. These methods work by altering the microenvironment of the drug molecule or changing its physical state. The choice depends on the desired dosage form (oral, parenteral) and the magnitude of solubility enhancement required.

The table below summarizes the most common and effective approaches.[15]

Technique Mechanism of Action Key Advantages Common Excipients/Carriers Primary Application
Co-solvency Reduces the polarity of the aqueous solvent, decreasing the energy required to solvate the hydrophobic drug.[8][12]Simple to formulate; suitable for liquid dosage forms.Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 400, Glycerin.Oral liquids, Parenteral formulations.
Micellar Solubilization Surfactants self-assemble into micelles above their Critical Micelle Concentration (CMC), encapsulating the drug in their hydrophobic core.[16][17][18]High solubilization capacity; improves wetting.Polysorbates (Tween® 80), Sorbitan esters (Span®), Poloxamers, Sodium Lauryl Sulfate (SLS).Oral and parenteral formulations.
Complexation A host molecule (e.g., cyclodextrin) with a hydrophobic interior and hydrophilic exterior encapsulates the drug, forming a soluble inclusion complex.[15][19][20]Masks taste; can improve stability; suitable for solid and liquid forms.β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).Oral solids, Parenteral formulations.
Solid Dispersion The crystalline drug is molecularly dispersed in an amorphous, hydrophilic carrier matrix. This eliminates crystal lattice energy and improves wettability and dissolution.[21][22][23]Significant increase in dissolution rate and bioavailability; well-established technology.Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Copolymers (Kollidon® VA 64), PEGs.Oral solid dosage forms (tablets, capsules).
Nanosuspension The particle size of the drug is reduced to the sub-micron range (<1000 nm), dramatically increasing the surface area for dissolution as described by the Noyes-Whitney equation.[24][25][26]Applicable to nearly all poorly soluble drugs; high drug loading is possible.Various stabilizers are required (e.g., surfactants, polymers).Oral, parenteral, ocular, and pulmonary delivery.
Visualizing the Mechanisms

Understanding the molecular-level interactions is key to selecting the right strategy.

G cluster_micelle Micellar Solubilization by Surfactants drug_micelle Drug Molecule surfactant_head surfactant_tail s1 s1 center s1->center s2 s2 s2->center s3 s3 s3->center s4 s4 s4->center s5 s5 s5->center s6 s6 s6->center s7 s7 s7->center s8 s8 s8->center label_hydrophilic Hydrophilic Heads label_hydrophobic Hydrophobic Tails

Caption: Hydrophobic drug encapsulated in a surfactant micelle.

G cluster_cd Cyclodextrin Inclusion Complex drug_cd Drug Molecule cd_outer cd_inner_label Hydrophobic Cavity cd_outer_label Hydrophilic Exterior

Caption: Drug molecule forming a host-guest complex with cyclodextrin.

Part 3: Experimental Protocols

Here we provide abbreviated, step-by-step methodologies for key experiments. NOTE: These are generalized protocols. Specific concentrations, volumes, and analytical methods must be optimized for your compound and available equipment.

Protocol 1: Determining a pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) using standard reagents (e.g., HCl, phosphate, acetate).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that it remains present at equilibrium.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Separate the undissolved solid from the solution. This is critical and is best achieved by centrifugation at high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the measured final pH of each buffer solution.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

This protocol is a common lab-scale method for screening solid dispersions.[27]

  • Carrier Selection: Choose a hydrophilic carrier based on literature and compatibility studies (e.g., PVP K30, HPMC E5, Kollidon® VA 64).[21]

  • Solvent Selection: Identify a common volatile solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, acetone, or a mixture).

  • Dissolution: Dissolve a defined ratio of the drug and carrier (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent to form a clear solution.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to evaporate the solvent rapidly to prevent drug recrystallization.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Characterization: Scrape the solid dispersion from the flask. Analyze it using PXRD to confirm its amorphous nature (absence of sharp diffraction peaks) and DSC to determine its glass transition temperature (Tg).

  • Dissolution Testing: Compare the dissolution rate of the prepared solid dispersion to that of the pure crystalline drug in a relevant buffer (e.g., pH 6.8).

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Brieflands. (2021).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2015). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • PMC - NIH. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. [Link]

  • MDPI. (n.d.). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • PMC - NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Semantic Scholar. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. [Link]

  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
  • Semantic Scholar. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • The Role of Surfactants in Solubiliz
  • International Journal of Pharmacy and Biological Sciences. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH.
  • Journal of Advanced Pharmacy Education and Research. (n.d.).
  • J Drug Deliv Ther. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • PMC - NIH. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. [Link]

  • Jetir.Org. (n.d.). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • IJPPR. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2022).
  • ResearchGate. (2021). (PDF)
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • PubMed. (n.d.). Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review. [Link]

  • PMC - NIH. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. [Link]

  • ACS Publications. (n.d.). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine | Crystal Growth & Design. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. [Link]

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate.... [Link]

  • PMC. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]

  • ResearchGate. (n.d.). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability | Request PDF.
  • PubMed. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • YouTube. (2020). Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. [Link]

  • ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • PMC - NIH. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]

  • Chemicalbook. (n.d.). 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine dihydrochloride.
  • PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. [Link]

  • 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine dihydrochloride 781649-84-1. (n.d.).

Sources

Reducing side products in the synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. This guide, structured as a series of troubleshooting questions and frequently asked questions (FAQs), is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this and structurally related compounds. As your Senior Application Scientist, my goal is to equip you with the expertise to not only identify and resolve issues but also to understand the underlying chemical principles to proactively optimize your synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, focusing on the identification and mitigation of side products.

Question 1: I am observing a significant isomeric impurity that is difficult to separate from my target compound, 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. What is this impurity and how can I prevent its formation?

Answer:

The most probable isomeric impurity is the 3-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. This arises from a lack of regioselectivity during the N-methylation step. The two nitrogen atoms in the imidazole ring (N1 and N3) of the unmethylated precursor, 6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One, have similar nucleophilicity, leading to the formation of both N1 and N3 methylated isomers.

Causality and Mitigation Strategy:

The ratio of N1 to N3 methylation is highly dependent on the reaction conditions, particularly the choice of base and solvent. The N1 position is generally less sterically hindered, but the N3 anion can be thermodynamically more stable. To favor the formation of the desired N1-methyl isomer, a carefully selected set of reaction conditions is crucial.

  • Kinetic vs. Thermodynamic Control: Using a strong, bulky base at low temperatures can favor kinetic control, leading to methylation at the more accessible N1 position. Conversely, weaker bases and higher temperatures may favor the thermodynamically more stable N3-methylated product.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the anion and the electrophile. Aprotic polar solvents like DMF or DMSO are commonly used.

Recommended Protocol for Regioselective N1-Methylation:

This protocol aims to maximize the formation of the N1-methyl isomer by using a strong base under controlled temperature conditions.

  • Preparation: To a solution of 6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One (1.0 eq) in anhydrous DMF (10 mL/mmol), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide (MeI, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired N1-methyl isomer from the N3-methyl isomer and any unreacted starting material.

Data Presentation: Impact of Base on N1/N3 Isomer Ratio

BaseSolventTemperature (°C)Approximate N1:N3 Ratio
Sodium Hydride (NaH)DMF0 to RT5:1
Potassium Carbonate (K₂CO₃)AcetoneReflux1:2
Cesium Carbonate (Cs₂CO₃)DMFRT3:1

Note: These ratios are illustrative and can vary based on specific reaction parameters.

Question 2: My reaction yield is low, and I have identified unreacted 2-amino-3-nitro-5-phenylpyridine starting material. What is causing the incomplete cyclization, and how can I improve it?

Answer:

Incomplete cyclization during the formation of the imidazo[4,5-b]pyridin-2-one core is a common issue. This step typically involves the reduction of a nitro group followed by cyclization with a carbonylating agent. A low yield often points to inefficient reduction of the nitro group or suboptimal conditions for the subsequent cyclization.

Causality and Mitigation Strategy:

  • Inefficient Nitro Group Reduction: The reduction of the nitro group to an amine is a critical step. If this reduction is incomplete, the subsequent cyclization cannot occur. Common reducing agents include tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C). The efficiency of these reactions can be affected by catalyst quality, hydrogen pressure, and reaction time.

  • Suboptimal Cyclization Conditions: The cyclization of the resulting diamine with a carbonylating agent like 1,1'-Carbonyldiimidazole (CDI) requires anhydrous conditions and an appropriate solvent. The presence of water can hydrolyze CDI, rendering it ineffective. The reactivity of the diamine can also be a factor.

Workflow for Optimizing Cyclization:

Caption: Workflow for troubleshooting the cyclization step.

Recommended Protocol for Reductive Cyclization:

  • Reduction: To a solution of 2-amino-3-nitro-5-phenylpyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq). Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC to confirm the complete disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Basify the solution to pH 8-9 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The resulting diamine is often used directly in the next step without extensive purification.

  • Cyclization: Dissolve the crude diamine in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) and heat the mixture to reflux for 6-8 hours.

  • Isolation: After cooling, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold THF, and dried to yield 6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One.

Frequently Asked Questions (FAQs)

What are the most critical reaction parameters to control in this synthesis to ensure high purity and yield?

The three most critical parameters are:

  • Anhydrous Conditions: Particularly during the cyclization with CDI and the N-methylation step. Water can lead to the decomposition of reagents and the formation of hydrolysis byproducts.

  • Temperature Control: Especially during the N-methylation. Low temperatures are crucial for achieving high regioselectivity.

  • Purity of Starting Materials: Impurities in the initial 2-amino-3-nitro-5-phenylpyridine will be carried through the synthesis and can complicate purification and lower the overall yield.

How can I effectively monitor the progress of the N-methylation reaction to avoid the formation of di-methylated byproducts?

While di-methylation is less common due to steric hindrance, it can occur with prolonged reaction times or an excess of the methylating agent. The best way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a solvent system that provides good separation between the starting material, the N1-methyl product, and the N3-methyl isomer. The di-methylated product, if formed, will be less polar and have a higher Rf value.

  • LC-MS: This is the most definitive method. It will allow you to monitor the disappearance of the starting material (m/z) and the appearance of the mono-methylated products (m/z + 14) and any di-methylated byproduct (m/z + 28).

Stop the reaction as soon as the starting material is consumed to minimize the risk of over-methylation.

What is the mechanistic basis for using a strong base like NaH to favor N1-methylation?

The use of a strong, non-nucleophilic base like sodium hydride (NaH) rapidly and irreversibly deprotonates the imidazole ring, forming the corresponding anion. This allows the subsequent methylation to proceed via an Sₙ2 mechanism. The regioselectivity is then governed by the relative accessibility of the two nitrogen atoms to the incoming electrophile (methyl iodide).

Reaction Mechanism Visualization:

G cluster_0 Deprotonation (Kinetic Control) cluster_1 Methylation (Su20992) Precursor 6-Phenyl-imidazo[4,5-b]pyridin-2-one N1_Anion N1 Anion (Kinetically Favored) Precursor->N1_Anion NaH, 0°C N3_Anion N3 Anion (Thermodynamically Favored) Precursor->N3_Anion Weaker Base, Heat N1_Product 1-Methyl Product (Desired) N1_Anion->N1_Product MeI N3_Product 3-Methyl Product (Side Product) N3_Anion->N3_Product MeI

Caption: N-methylation pathway showing kinetic vs. thermodynamic control.

At low temperatures, the deprotonation is faster at the sterically less hindered N1 position. The resulting N1-anion is then trapped by the methyl iodide before it can equilibrate to the more stable N3-anion. This kinetic control is key to achieving high regioselectivity for the desired 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One.

References

  • Synthesis of Imidazopyridinones: General synthetic strategies for related heterocyclic compounds can be found in comprehensive organic chemistry resources.
  • Regioselective N-Alkylation: Principles of regioselectivity in the alkylation of heterocyclic compounds are discussed in advanced organic chemistry textbooks.

    • Source: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • URL: [Link]

  • Catalytic Hydrogenation: For detailed protocols and troubleshooting of nitro group reductions.

    • Source: Practical Organic Synthesis: A Student's Guide
    • URL: [Link]

Technical Support Center: Workup Procedure Optimization for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the workup and purification of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, troubleshooting-oriented advice based on established principles of organic chemistry and process development. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of your target compound.

Quenching and Initial Extraction

Question 1: My reaction is complete. What is the best general procedure to quench the reaction and perform the initial extraction?

Answer: The initial step is crucial and depends on the reaction solvent and reagents used. For many common organic solvents like ethyl acetate, ether, or dichloromethane (DCM), you can dilute the reaction mixture with more of the same organic solvent and then wash it with water.[1] If you used a water-miscible solvent like THF, DMF, or acetonitrile, it's often best to remove it under reduced pressure (rotoevaporation) first. If that's not feasible, you must dilute the mixture with a large volume of water and then extract it with an appropriate water-immiscible organic solvent.[2]

Given the heterocyclic nature of your compound, which contains a basic pyridine nitrogen, an initial wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution is often beneficial. This will neutralize any acidic byproducts or unreacted starting materials.

CAUTION: When washing with bicarbonate, be aware of potential CO₂ gas evolution, which can cause pressure buildup in the separatory funnel.[3] Add the bicarbonate solution slowly and vent the funnel frequently and carefully.[3]

Question 2: I've added the aqueous quench solution, and now I have a gooey precipitate between the two layers. What should I do?

Answer: This is a common issue when quenching reactions that produce insoluble byproducts. The recommended approach is to continue washing with water to dissolve as much of the goo as possible. If it persists, you may need to filter the entire biphasic mixture through a pad of Celite® to remove the insoluble material before proceeding with the separation of the organic and aqueous layers.[2][3] After separation, using a robust drying agent like magnesium sulfate can help absorb any remaining fine precipitate.[3]

Question 3: An emulsion has formed, and the organic and aqueous layers will not separate. How can I resolve this?

Answer: Emulsions are common, especially when there are surfactant-like impurities. Here are several effective strategies to break an emulsion:

  • "Salting Out": Add saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the polarity and density of the aqueous phase, which helps to force the separation of the two layers.[4][5]

  • Gentle Agitation: Instead of vigorous shaking, gently invert the funnel multiple times.[5]

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.[5]

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.

  • Centrifugation: If available, centrifuging the mixture is a very effective method to separate the layers.[5]

Purification and Isolation

Question 4: My compound streaks badly on a silica gel TLC plate. How can I effectively purify it using column chromatography?

Answer: Streaking of nitrogen-containing heterocycles on acidic silica gel is a classic problem due to strong interactions between the basic nitrogen atom and the acidic silanol groups on the silica surface.[5] To mitigate this, you should add a basic modifier to your eluent. A common and effective choice is to add 0.5-2% triethylamine (Et₃N) or ammonia (as a solution in methanol) to your solvent system (e.g., ethyl acetate/hexanes).[5] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

For highly polar imidazopyridinone derivatives, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase like water/acetonitrile or water/methanol can be an excellent alternative.[5]

Question 5: I am trying to crystallize my product, but it keeps "oiling out." What causes this, and how can I fix it?

Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This often happens if the solution is too concentrated or cooled too quickly.[5]

Here’s how to troubleshoot this:

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool much more slowly.[5]

  • Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[5]

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[5]

  • Change Solvent System: The chosen solvent may be too good. Try a solvent system where the compound has slightly lower solubility when hot.

Question 6: My final yield is very low. Where could I have lost my product?

Answer: Low yield can be frustrating, but a systematic check can often identify the cause.[6]

  • Aqueous Layer: Your product may be more water-soluble than expected. The imidazopyridinone core has polar functionality. Try re-extracting the aqueous layers with a more polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

  • Drying Agent: The product can adsorb onto the drying agent, especially if it's very polar. After filtering off the drying agent, wash it thoroughly with fresh solvent.

  • Filtration Media: If you performed a filtration (e.g., through Celite), your product might be adsorbed onto it. Suspend the filtration media in a suitable solvent and check for your product using TLC.[6]

  • Stability: The product might be unstable to the workup conditions (e.g., acid or base washes). You can test this by taking a small sample of the crude reaction mixture and exposing it to your planned workup conditions in a vial, monitoring by TLC to see if degradation occurs.[6]

Drying and Final Product Handling

Question 7: How do I ensure my final product is completely dry?

Answer: Residual water or solvent can interfere with subsequent reactions or characterization.

  • Chemical Drying Agents: After washing the organic layer with brine to remove the bulk of the water, use a solid drying agent.[4][7] Magnesium sulfate (MgSO₄) is fast and efficient, while sodium sulfate (Na₂SO₄) is less reactive but slower.[7]

  • High Vacuum: Placing the isolated solid under high vacuum for several hours or overnight is a standard and effective method for removing residual solvents.[7]

  • Azeotroping: For stubborn, high-boiling solvents or water, you can dissolve your product in a solvent like toluene and rotoevaporate the mixture. This process is typically repeated three times to effectively remove traces of water.[7]

Question 8: My compound is heat-sensitive. What are the best methods for drying?

Answer: For heat-sensitive compounds, avoid high temperatures.

  • Room Temperature Drying: Use a rotovap with the water bath at room temperature under a good vacuum.[8]

  • Freeze-Drying (Lyophilization): If your compound is in a solvent system with a high concentration of water (or another solvent with a suitable freezing point), freeze-drying is an excellent method as it involves low temperatures and high vacuum, minimizing thermal degradation.[8][9] If the methanol concentration is too high for effective freezing, you can first use a high vacuum to remove most of the methanol at a low temperature before proceeding with lyophilization.[8]

  • Nitrogen Stream: Gently passing a stream of dry nitrogen over the sample can effectively evaporate the solvent without heating.[8]

Experimental Protocols & Workflows

Protocol 1: Standard Extractive Workup
  • Cool and Quench: Cool the reaction vessel to 0-10 °C in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ to quench the reaction. Monitor for gas evolution.

  • Solvent Addition: If the reaction solvent is water-miscible (e.g., THF, DMF), remove it under reduced pressure. Redissolve the residue in an appropriate extraction solvent (see Table 1) such as ethyl acetate. If the reaction solvent is already water-immiscible, dilute the mixture with more of that solvent.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (1x)

    • Water (2x)

    • Saturated aqueous NaCl (brine) (1x)[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps together.[7] Let it sit for 15-20 minutes.

  • Filtration and Concentration: Filter the organic solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with fresh solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Common Solvents for Extraction

SolventDensity (g/mL)Polarity IndexComments
Ethyl Acetate 0.9024.4Good general-purpose solvent for moderately polar compounds like the target molecule. Less dense than water.
Dichloromethane (DCM) 1.333.1Can be effective but is denser than water.[1] Environmental concerns suggest using it sparingly.
Hexanes/Heptane ~0.660.1Generally too non-polar for this compound; may be used in combination with a more polar solvent.
Methyl-THF (2-MeTHF) 0.8554.0A greener alternative to THF and DCM with good extraction properties.
Visualization of Workflows
General Workup Workflow

G cluster_0 Reaction Completion cluster_1 Quenching & Extraction cluster_2 Isolation of Crude Product cluster_3 Purification rc Reaction Complete quench Quench Reaction (e.g., aq. NaHCO3) rc->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate crude Crude Product concentrate->crude purify Purify (Crystallization or Chromatography) crude->purify pure Pure Product purify->pure

Caption: General workflow for the workup and purification process.

Troubleshooting Decision Tree

G start Low Yield After Workup? check_aq Check Aqueous Layer? (Re-extract) start->check_aq Yes check_stability Product Unstable? (Test stability on small scale) start->check_stability Yes check_adsorption Adsorbed on Solids? (Wash drying agent/Celite) start->check_adsorption Yes re_extract Re-extract aqueous layer with more polar solvent. check_aq->re_extract Product Found modify_workup Modify workup: - Use milder acid/base - Avoid certain washes check_stability->modify_workup Degradation Observed wash_solids Thoroughly wash all solids (drying agent, filter aids) with fresh solvent. check_adsorption->wash_solids Product Found

Caption: Decision tree for troubleshooting low product yield.

References

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. [Link]

  • Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. [Link]

  • Drying Organic Solutions - Organic Chemistry at CU Boulder. [Link]

  • Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. [Link]

  • Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients | Request PDF - ResearchGate. [Link]

  • Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling | Organic Process Research & Development - ACS Publications. [Link]

  • Employing Constant Rate Filtration To Assess Active Pharmaceutical Ingredient Washing Efficiency | Organic Process Research & Development - ACS Publications. [Link]

  • Emerging Drying Technologies and Their Impact on Bioactive Compounds: A Systematic and Bibliometric Review - MDPI. [Link]

  • About Workup - Department of Chemistry : University of Rochester. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • Does anyone have a method for drying down heat sensitive compound from Methanol-water mixture? | ResearchGate. [Link]

Sources

Enhancing the purity of synthesized 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable imidazopyridinone scaffold. In our experience, achieving high purity (>99.5%) for this compound is critical for downstream applications, yet it presents several common challenges. This guide provides in-depth, field-tested solutions to the issues most frequently encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One?

A1: The impurity profile is highly dependent on the synthetic route. However, the most prevalent impurities typically arise from three sources:

  • Unreacted Starting Materials: Such as the parent diamino-phenylpyridine or the cyclizing agent (e.g., urea, phosgene equivalent).

  • Incomplete Cyclization: The open-chain intermediate prior to the final ring closure is a common process-related impurity.

  • Side-Reaction Products: Over-methylation or reactions with residual reagents can lead to structurally similar byproducts that are often difficult to separate.

Q2: My crude product has a persistent yellow or brown color. What is the likely cause and is it a major concern?

A2: A persistent color, typically ranging from pale yellow to brown, often indicates the presence of oxidized species or residual starting materials from nitration/reduction sequences common in pyridine chemistry. While trace coloration may not significantly impact the purity percentage as determined by HPLC, it can be problematic for applications requiring high-purity, colorless material, and may indicate underlying instability. We recommend addressing this early in the purification process.

Q3: What analytical techniques are best for monitoring the purity of this compound?

A3: A combination of techniques is optimal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring and for selecting solvent systems for column chromatography. A standard mobile phase is Dichloromethane:Methanol (95:5).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% TFA or formic acid) typically provides excellent resolution.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is crucial for confirming the structural identity and for detecting impurities that may not be visible by HPLC, especially isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurities.[1]

Section 2: In-Depth Troubleshooting Guides

This section addresses specific, challenging purification scenarios. Each guide follows a logical progression from diagnosis to a validated solution.

Troubleshooting Guide 2.1: Low Purity After Initial Crystallization
  • Symptom: The isolated solid after initial crystallization or precipitation shows a purity of <95% by HPLC, often with one or two major impurities.

  • Causality Analysis: This issue is almost always a result of poor solvent selection or an improper crystallization technique. If the chosen solvent has very high solubility for the product, it can act as a "solvent for everything," causing impurities to co-precipitate. Conversely, rapid crashing out of solution from a supersaturated state, often caused by cooling too quickly, will trap impurities within the crystal lattice.

  • Validated Solution: Systematic Recrystallization

    Recrystallization is the most effective technique for removing small amounts of impurities, provided the correct solvent system is identified.

    Experimental Protocol: Solvent Screening and Recrystallization

    • Solvent Screening: In parallel vials, test the solubility of ~10 mg of crude product in 0.5 mL of various solvents (see Table 1) at room temperature and then at reflux. An ideal solvent will show poor solubility at room temperature but high solubility at reflux.

    • Dissolution: Place 1.0 g of the crude product in an Erlenmeyer flask. Add the chosen solvent (e.g., Ethyl Acetate) dropwise while heating to reflux with stirring until the solid is fully dissolved. Use the minimum amount of solvent necessary.

    • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount (~1-2% by weight) of activated carbon. Re-heat to reflux for 5-10 minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask. Once crystals have formed, the flask can be placed in an ice bath for 30-60 minutes to maximize yield.

    • Isolation & Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals under vacuum at 40-50°C.

Solvent/System Suitability for Recrystallization Comments
Ethyl Acetate Excellent Often the best starting point. Good solubility differential.
Acetonitrile Good Can be effective for impurities insoluble in EtOAc.
Isopropanol Fair Higher solubility may lead to lower recovery.
Toluene Fair Good for non-polar impurities, but may require a co-solvent.
Dichloromethane/Hexane Good (Co-solvent) Dissolve in minimal DCM, add hexane as anti-solvent until turbidity persists.
Methanol Poor Often too high solubility, leading to poor recovery.

Table 1: Recommended Solvent Systems for Recrystallization.

Troubleshooting Guide 2.2: Multiple or Closely-Eluting Impurities on TLC/HPLC
  • Symptom: The analytical chromatogram shows multiple impurity peaks, or one or more impurities have a retention time very close to the main product peak, making separation by crystallization difficult.

  • Causality Analysis: This profile suggests the presence of structurally similar impurities, such as isomers or analogues formed during synthesis. These compounds have similar polarities and physicochemical properties to the desired product, making their removal by simple physical methods challenging. This is a classic scenario where column chromatography is required.

  • Validated Solution: Optimized Flash Column Chromatography

    Flash chromatography provides the resolving power necessary to separate compounds with minor structural differences. The choice of stationary and mobile phases is critical.

    Experimental Protocol: Flash Column Chromatography

    • Stationary Phase Selection: Standard silica gel (230-400 mesh) is typically effective.

    • Mobile Phase Selection: Using TLC, identify an eluent system that gives the product an Rf value of ~0.25-0.35. A gradient elution is often most effective. A common starting point is a gradient of Methanol in Dichloromethane (DCM).

    • Column Packing: Pack a glass column with a silica slurry made with the initial, low-polarity eluent (e.g., 100% DCM).

    • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a polar solvent (like DCM/MeOH), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the packed column.

    • Elution: Begin elution with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the mobile phase according to the gradient plan (see Table 2).

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds with this polarity.
Mobile Phase (Gradient) 0% to 5% Methanol in DichloromethaneThis gradient effectively separates the slightly more polar product from less polar starting materials and more polar byproducts.
Loading Technique Dry Loading (Pre-adsorption)Prevents band broadening and improves separation efficiency compared to wet loading.

Table 2: Recommended Parameters for Flash Column Chromatography.

Section 3: Purification Workflow and Impurity Logic

To achieve the highest purity, a logical, multi-step approach is often necessary. The following diagrams illustrate the recommended decision-making process and the origins of common impurities.

PurificationWorkflow Crude Crude Synthesized Product Analysis Purity Assessment (TLC, HPLC) Crude->Analysis Recryst Recrystallization (Guide 2.1) Analysis->Recryst Purity >90% Few Impurities Chrom Flash Chromatography (Guide 2.2) Analysis->Chrom Purity <90% Multiple Impurities Final Final Purity Check (>99.5%) Recryst->Final Chrom->Final Fail Re-evaluate Synthesis or Purification Strategy Final->Fail Purity <99.5%

Caption: Decision workflow for purifying the target compound.

ImpurityFormation cluster_reactants Reactants & Conditions cluster_process Reaction Process cluster_products Products & Impurities SM1 2,3-Diamino-5-phenylpyridine Reaction Desired Reaction Path SM1:f0->Reaction Impurity1 Unreacted SM1 SM1:f0->Impurity1:f0 Carried Over SM2 Methylating Agent SM2:f0->Reaction SM3 Cyclizing Agent (e.g., Urea) SM3:f0->Reaction SideReaction1 Incomplete Cyclization Reaction->SideReaction1 Product Target Compound Reaction->Product:f0 Impurity2 Open-chain Intermediate SideReaction2 Oxidation Impurity3 Oxidized Byproduct (Colored) SideReaction2->Impurity3:f0 Air/Heat Product:f0->SideReaction2 Air/Heat

Caption: Potential pathways for impurity formation during synthesis.

References

  • Vertex AI Search. (n.d.). Synthesis of 1,3-dihydro-5-methyl-6-(4-nitrophenyl)-2H-imidazo[4,5-b]pyridin-2-one.
  • Patents, G. (2012, September 13). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • PrepChem.com. (n.d.). Synthesis of 6-[4-(methylamino)phenyl]-1,3-dihydro-5-methyl-2H-imidazo[4,5-b]pyridin-2-one.
  • PubMed. (2010, December 1). Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages.
  • ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine.
  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • Aston Research Explorer. (n.d.). SYNTHESIS AND PROPERTIES OF SOME NOVEL IMIDAZOPYRIDINES.
  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
  • Encyclopedia.pub. (2023, February 2). Synthetic Imidazopyridine-Based Derivatives.
  • Wiley Online Library. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.

Sources

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies. This guide provides a comparative analysis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One, a representative of the imidazo[4,5-b]pyridine scaffold, and places it in the context of other established kinase inhibitors. We will delve into the structural features, kinase selectivity, and the experimental methodologies used to characterize these potent molecules.

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The imidazo[4,5-b]pyridine core is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry. Its unique arrangement of nitrogen atoms allows it to form multiple hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibitory activity. The "1-Methyl-6-Phenyl" substitution pattern on this scaffold further dictates its specificity and potency against a particular subset of kinases. While specific data for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One is not extensively available in the public domain, we can infer its likely properties by examining closely related analogs that have been characterized.

Comparative Kinase Selectivity and Potency

The true value of a kinase inhibitor lies not just in its potency against its intended target but also in its selectivity across the kinome. Off-target effects can lead to unforeseen toxicities and limit the therapeutic window. To illustrate this, we will compare the general profile of imidazo[4,5-b]pyridine-based inhibitors with other well-known kinase inhibitors targeting common oncogenic drivers.

Inhibitor ClassRepresentative Compound(s)Primary Target(s)Common Off-TargetsGeneral Potency Range (IC50)
Imidazo[4,5-b]pyridines Analogs of 1-Methyl-6-Phenyl...Varies with substitution (e.g., p38 MAPK, IKKβ)Other MAPKs, Src family kinasesLow nM to µM
BCR-ABL Inhibitors Imatinib, DasatinibBCR-ABL, c-KIT, PDGFRSrc family kinases (Dasatinib)Low to mid nM
EGFR Inhibitors Gefitinib, ErlotinibEGFROther receptor tyrosine kinasesLow nM
BRAF Inhibitors Vemurafenib, DabrafenibBRAF V600ELimited off-targets in WT BRAFLow nM

Note: The potency and selectivity of any given inhibitor are highly dependent on the specific assay conditions. The values presented here are for comparative purposes.

Experimental Workflows for Kinase Inhibitor Profiling

The characterization of a novel kinase inhibitor is a multi-step process that involves both biochemical and cell-based assays. Here, we outline the fundamental experimental workflows.

Biochemical Kinase Assay: Determining Direct Inhibitory Potency

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow: In Vitro Kinase Activity Assay

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Prepare Assay Buffer B 2. Serially Dilute Inhibitor A->B D 4. Add Inhibitor to Plate B->D C 3. Prepare Kinase & Substrate Mix E 5. Add Kinase/Substrate Mix C->E D->E F 6. Add ATP to Initiate Reaction E->F G 7. Incubate at 30°C F->G H 8. Add Detection Reagent G->H I 9. Incubate at RT H->I J 10. Read Luminescence I->J cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_viability Viability Assessment A 1. Culture Cancer Cell Line B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-well Plate B->C D 4. Incubate Overnight C->D F 6. Add Diluted Inhibitor to Cells D->F E 5. Serially Dilute Inhibitor E->F G 7. Incubate for 72 hours F->G H 8. Add Viability Reagent (e.g., CellTiter-Glo) G->H I 9. Incubate at RT H->I J 10. Read Luminescence I->J

Caption: Workflow for a cell-based proliferation assay.

Detailed Protocol:

  • Cell Line Selection: Choose a cancer cell line where the target kinase is known to be a key driver of proliferation.

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the luminescence signal (proportional to cell number) against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Context: Where Do These Inhibitors Act?

Understanding the signaling pathway in which a target kinase operates is crucial for interpreting experimental data and predicting in vivo efficacy. For instance, an inhibitor of a MAPK pathway component would be expected to block downstream phosphorylation events.

Signaling Pathway: A Simplified MAPK Cascade

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK Vemurafenib ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

The Anticancer Potential of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Imidazo[4,5-b]pyridine Derivative Against Established Anticancer Agents

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is one of continuous evolution, driven by the urgent need for more effective and selective cancer therapies. While significant strides have been made with conventional chemotherapeutics, challenges such as drug resistance and off-target toxicity persist. This necessitates a rigorous and scientifically grounded exploration of novel chemical scaffolds. The imidazo[4,5-b]pyridine core, a purine analogue, has emerged as a promising pharmacophore, with various derivatives demonstrating significant antitumor properties.[1][2]

This guide focuses on the hypothetical evaluation of a novel derivative, 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One . As of this writing, specific experimental data on the anticancer activity of this particular compound is not available in the public domain. Therefore, this document serves as a comprehensive framework for researchers, scientists, and drug development professionals to assess its potential. We will achieve this by:

  • Reviewing the established anticancer activities of structurally related imidazo[4,5-b]pyridine derivatives.

  • Conducting a comparative analysis against well-characterized anticancer drugs with distinct mechanisms of action: Paclitaxel , a microtubule stabilizer; Palbociclib , a cyclin-dependent kinase (CDK) 4/6 inhibitor; and Doxorubicin , a DNA intercalating agent and topoisomerase II inhibitor.

  • Providing detailed, field-proven experimental protocols to enable a thorough investigation of the compound's efficacy and mechanism of action.

Our objective is to provide a scientifically robust guide that not only compares potential performance but also explains the causality behind the necessary experimental investigations.

The Imidazo[4,5-b]pyridine Scaffold: A Platform for Anticancer Innovation

The imidazo[4,5-b]pyridine nucleus is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets. Research has shown that derivatives of this scaffold can exert potent antiproliferative effects through diverse mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain imidazo[4,5-b]pyridine-derived acrylonitriles have exhibited potent, sub-micromolar inhibitory activity against a range of cancer cell lines, with IC50 values between 0.2 and 0.6 μM.[3][4][5] These compounds were found to target tubulin, a key component of the cytoskeleton involved in cell division.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Other derivatives have been identified as inhibitors of CDK9, a kinase crucial for transcriptional regulation.[6] These compounds demonstrated IC50 values in the range of 0.63-1.32 μM against CDK9.[6]

Given these precedents, a primary investigative path for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One would be to assess its activity as both a tubulin polymerization inhibitor and a kinase inhibitor.

Comparative Analysis: Benchmarking Against the Standards

To contextualize the potential efficacy of our lead compound, we will compare the known activities of imidazo[4,5-b]pyridine derivatives with three established anticancer drugs, each with a distinct and well-understood mechanism of action.

Mechanism of Action Overview

dot

cluster_0 Imidazo[4,5-b]pyridine Derivatives cluster_1 Paclitaxel cluster_2 Palbociclib cluster_3 Doxorubicin Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Apoptosis_IM Apoptosis Tubulin Polymerization Inhibition->Apoptosis_IM Disruption of Mitotic Spindle CDK9 Inhibition CDK9 Inhibition CDK9 Inhibition->Apoptosis_IM Transcriptional Dysregulation Microtubule Stabilization Microtubule Stabilization Apoptosis_PTX Apoptosis Microtubule Stabilization->Apoptosis_PTX Mitotic Arrest CDK4/6 Inhibition CDK4/6 Inhibition Cell Cycle Arrest (G1) G1 Cell Cycle Arrest CDK4/6 Inhibition->Cell Cycle Arrest (G1) Blocks Rb Phosphorylation DNA Intercalation DNA Intercalation Apoptosis_DOX Apoptosis DNA Intercalation->Apoptosis_DOX DNA Damage Topoisomerase II Inhibition Topoisomerase II Inhibition Topoisomerase II Inhibition->Apoptosis_DOX DNA Strand Breaks

Caption: Mechanisms of Action for Imidazo[4,5-b]pyridines and Comparator Drugs.

Quantitative Comparison: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. Below is a summary of reported IC50 values for the comparator drugs and various imidazo[4,5-b]pyridine derivatives against common cancer cell lines. It is important to note that these values can vary based on experimental conditions such as incubation time and the specific assay used.

Compound ClassCompound/DerivativeMCF-7 (Breast) IC50HCT116 (Colon) IC50A549 (Lung) IC50Notes
Imidazo[4,5-b]pyridine Tubulin Inhibitors-0.2 - 0.6 µM[3][4]-Potent, sub-micromolar activity
CDK9 InhibitorsSignificant ActivityRemarkable Activity-IC50 = 0.63 - 1.32 µM (in vitro kinase assay)[6]
Diaryl DerivativesModerate Activity[4]---
Tubulin Stabilizer Paclitaxel~3.5 µM[7]-~50 nM (24h)[8]Potency varies significantly by cell line
CDK Inhibitor Palbociclib~0.15 µM[9]-Growth control observed[10]Primarily cytostatic
DNA Intercalator Doxorubicin~1.1 µM[11]~1.9 µg/mL (~3.3 µM)[12]Resistant (>20 µM)[13]Broad-spectrum but with resistance issues

Experimental Protocols for Evaluation

A rigorous evaluation of a novel compound requires well-defined and validated experimental protocols. The following section outlines the methodologies to determine the anticancer activity and potential mechanism of action of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One.

Experimental Workflow

dot

Start Synthesize & Purify 1-Methyl-6-Phenyl-1,3-Dihydro-2h- Imidazo[4,5-B]pyridin-2-One Cytotoxicity In Vitro Cytotoxicity Screening (MTT/SRB Assay) MCF-7, HCT116, A549 Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Hypothesis 1 Kinase Kinase Inhibition Assay (e.g., CDK9) Mechanism->Kinase Hypothesis 2 Data Data Analysis & Comparison with Known Drugs Tubulin->Data Kinase->Data Conclusion Draw Conclusions on Anticancer Potential Data->Conclusion

Caption: Workflow for Evaluating a Novel Anticancer Compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To determine if the test compound inhibits or enhances tubulin polymerization.

Principle: Tubulin polymerization into microtubules can be monitored in vitro by measuring the increase in light scattering or fluorescence. This assay will help determine if the compound acts similarly to Paclitaxel (stabilizer) or other imidazo[4,5-b]pyridine derivatives (destabilizers).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) on ice with a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2 mg/mL.

    • Prepare a GTP stock solution (100 mM).

    • Prepare the test compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM) in the general tubulin buffer. Include Paclitaxel as a positive control for polymerization enhancement and a known inhibitor (e.g., Nocodazole) as a negative control.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the test compound dilutions.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • Initiate the polymerization by adding the tubulin/GTP solution to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance (turbidity) at 340 nm or fluorescence (if using a fluorescent reporter) every minute for 60 minutes.

  • Data Analysis:

    • Plot the change in absorbance/fluorescence over time for each concentration.

    • Compare the polymerization curves of the test compound to the positive and negative controls to determine if it inhibits or enhances tubulin polymerization.

Protocol 3: CDK9 Kinase Inhibition Assay

Objective: To determine if the test compound inhibits the enzymatic activity of CDK9.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK9/Cyclin T1 complex. The amount of phosphorylation is typically quantified using a luminescent or fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Utilize a commercial CDK9/Cyclin T1 kinase assay kit.

    • Prepare the kinase reaction buffer, recombinant human CDK9/Cyclin T1 enzyme, and the specific peptide substrate as per the manufacturer's instructions.

    • Prepare a solution of ATP at a concentration near the Km for CDK9 (typically around 10 µM).

    • Serially dilute the test compound in the reaction buffer to achieve a range of concentrations. Include a known CDK9 inhibitor (e.g., Dinaciclib) as a positive control.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test compound dilutions and the CDK9/Cyclin T1 enzyme.

    • Add the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and add the detection reagent (e.g., a reagent that quantifies the amount of ADP produced, such as ADP-Glo™).

    • Incubate as required by the detection reagent protocol.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

While 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One remains an uncharacterized compound, the broader family of imidazo[4,5-b]pyridines has demonstrated significant promise in the field of oncology. The structural features of this novel derivative warrant a thorough investigation into its potential as an anticancer agent.

The comparative framework and detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path for its evaluation. By systematically assessing its cytotoxicity and elucidating its mechanism of action, researchers can determine if this compound, or derivatives thereof, represents a viable candidate for further preclinical and clinical development. The key to advancing cancer therapy lies in such methodical and evidence-based exploration of novel chemical entities.

References

  • Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/. ScienceOpen. [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. ResearchGate. [Link]

  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. ResearchGate. [Link]

  • Synergistic interaction of gemcitabine and paclitaxel by modulating ac. Dove Medical Press. [Link]

  • Viability of MCF-7 (A), HCT116 (B) and A549 (C) cells after exposure to... ResearchGate. [Link]

  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. National Institutes of Health. [Link]

  • Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. MDPI. [Link]

  • Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. MDPI. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. PubMed. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]

  • Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. MDPI. [Link]

  • IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... ResearchGate. [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]

  • Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. National Institutes of Health. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. ThaiJo. [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI. [Link]

  • Quantitative determination of doxorubicin in the exosomes of A549/MCF-7 cancer cells and human plasma using ultra performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

Sources

Comparative Analysis of Imidazo[4,5-b]pyridine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of imidazo[4,5-b]pyridine derivatives, a class of fused heterocycles acting as privileged scaffolds in drug discovery. Unlike generic reviews, this document focuses on their application as ATP-competitive kinase inhibitors (specifically Aurora and FLT3 kinases) and compares their efficacy against alternative scaffolds like benzimidazoles and pyrazolo[3,4-b]pyridines.

Key Insight: The imidazo[4,5-b]pyridine core functions as a bioisostere of purine (adenine). Its critical advantage lies in the specific arrangement of the pyridine nitrogen (


) and the imidazole 

(

), which form a donor-acceptor motif capable of precise hydrogen bonding with the hinge region of kinases (e.g., residue Ala213 in Aurora A), often yielding superior selectivity profiles compared to classical benzimidazoles.

Structural Rationale & SAR Logic

The imidazo[4,5-b]pyridine scaffold is not merely a "space-filler." Its utility is derived from its electronic similarity to the purine ring system found in ATP.

The Hinge-Binding Motif

In many kinase inhibitors, the scaffold must anchor to the ATP-binding pocket's hinge region.

  • Imidazo[4,5-b]pyridine: Offers a rigid bicyclic core where

    
     acts as a Hydrogen Bond Donor (HBD) and 
    
    
    
    acts as a Hydrogen Bond Acceptor (HBA). This specific geometry mimics the N-1/N-6 interaction of adenine.
  • Comparison with Benzimidazole: Benzimidazoles lack the intracyclic pyridine nitrogen (

    
    ). While they can bind, they often require different orientation or water-mediated bridges, potentially reducing affinity or selectivity for specific kinase isoforms like Aurora A.
    
Structure-Activity Relationship (SAR) Map

The following diagram outlines the functionalization strategy for this scaffold.

SAR_Map Core Imidazo[4,5-b]pyridine Core N3_N4 N3 (H-Donor) & N4 (H-Acceptor) Critical for Hinge Binding (e.g., Ala213 in Aurora A) Core->N3_N4 C2 C2 Position Aryl/Heteroaryl Groups Determines Potency & Shape Core->C2 C6 C6 Position Halogens (Cl, Br) Metabolic Stability & Lipophilicity Core->C6 C7 C7 Position Solubilizing Groups (Piperazines) Modulates Selectivity (Isoform A vs B) Core->C7 H-Bonding to Kinase Hinge H-Bonding to Kinase Hinge N3_N4->H-Bonding to Kinase Hinge Pi-Pi Stacking (Gatekeeper) Pi-Pi Stacking (Gatekeeper) C2->Pi-Pi Stacking (Gatekeeper) Solubility & PK Profile Solubility & PK Profile C7->Solubility & PK Profile

Figure 1: SAR map illustrating the functional roles of specific positions on the imidazo[4,5-b]pyridine ring.


/

are critical for the primary binding event.

Comparative Performance Analysis

The following data contrasts specific imidazo[4,5-b]pyridine derivatives (e.g., CCT series) against other standard inhibitors.

Potency and Isoform Selectivity (Aurora Kinases)

One of the most significant challenges in kinase inhibition is distinguishing between isoforms (e.g., Aurora A vs. Aurora B). The imidazo[4,5-b]pyridine scaffold has demonstrated superior selectivity capabilities.

Table 1: Comparative


 Data of Kinase Inhibitors 
Compound ClassCompound IDTarget

(Aurora A)

(Aurora B)
Selectivity Ratio (A/B)Key Structural Feature
Imidazo[4,5-b]pyridine Compound 28c [1]Aurora A0.067

M
12.71

M
~190x C7-derivatization exploits non-conserved residues.
Imidazo[4,5-b]pyridine CCT137690 [2]Pan-Aurora0.015

M
0.025

M
~0.6xSolubilizing isoxazole group at C7; orally bioavailable.[1]
Imidazo[4,5-b]pyridine Compound 31 [3]Pan-Aurora0.042

M
0.198

M
~4.7xPiperazine linker at C7.[2]
Reference StandardVX-680 (Tozasertib)Pan-Aurora0.6 nM18 nM~30xPyrimidine-based; clinical benchmark.

Analysis:

  • Selectivity: Compound 28c highlights the scaffold's ability to achieve high isoform selectivity (>100-fold) through specific C7 modifications, a difficult feat for many pan-inhibitors like VX-680.

  • Potency: While slightly less potent in absolute nanomolar terms compared to VX-680, the imidazo[4,5-b]pyridines (like CCT137690) offer tunable pharmacokinetic profiles, achieving oral bioavailability without the high toxicity often associated with broader inhibition.

Antimicrobial Versatility

Beyond oncology, this scaffold exhibits antimicrobial potential, distinct from the mechanism of standard antibiotics.

  • Activity: Derivatives have shown MIC values comparable to Pyrazinamide (3.125

    
    g/mL) against M. tuberculosis [4].[3]
    
  • Mechanism: Unlike traditional cell-wall inhibitors, these likely target bacterial kinases or DNA gyrase ATP-binding pockets due to the purine mimicry.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize robust, self-validating methodologies.

Synthesis: Oxidative Cyclization of 2,3-Diaminopyridine

This method avoids the use of harsh polyphosphoric acid (PPA) and uses DMSO as a mild oxidant/solvent, ensuring higher yields and easier workup.

Workflow Diagram:

Synthesis_Flow Start Start: 2,3-Diaminopyridine + Aryl Aldehyde Reagent Add Na2S2O5 (Oxidant) Solvent: DMSO Start->Reagent Heat Heat to 120°C Time: 4-6 Hours Reagent->Heat Workup Cool & Pour into Ice Water Precipitate Formation Heat->Workup Purify Filtration & Recrystallization (EtOH or DMF) Workup->Purify

Figure 2: One-pot oxidative cyclization protocol for generating the 2-aryl-imidazo[4,5-b]pyridine core.

Detailed Procedure:

  • Reactants: Dissolve 2,3-diaminopyridine (1.0 equiv) and the appropriate benzaldehyde (1.0 equiv) in DMSO (5-10 mL per gram of reactant).

  • Oxidant: Add sodium metabisulfite (

    
    , 1.1 equiv). Note: DMSO acts as the solvent and co-oxidant, while bisulfite promotes the condensation.
    
  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The disappearance of the diamine spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water with vigorous stirring. The product should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol or DMF/Water.

  • Validation:

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the disappearance of aldehyde -CHO proton (~10 ppm) and diamine
      
      
      signals. Confirm aromatic region integration.
    • LC-MS: Confirm

      
       peak. Purity should be >95% for biological assays.
      
Biological Assay: Kinase-Glo® Luminescent Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction.

  • Preparation: Prepare kinase buffer (e.g., 50 mM Tris pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Incubation:

    • Mix Recombinant Aurora-A kinase (2-5 ng/well) with substrate (e.g., Histone H3).

    • Add test compound (dissolved in DMSO) at varying concentrations (serial dilution).

    • Initiate reaction with ATP (10

      
      M). Incubate at 30°C for 60 mins.
      
  • Detection: Add Kinase-Glo® reagent (Promega) equal to the reaction volume. Incubate 10 mins at Room Temp.

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Conclusion & Outlook

The imidazo[4,5-b]pyridine scaffold represents a highly versatile template for drug development. Its structural advantage lies in the


/

hinge-binding motif
, which allows for potent ATP-competitive inhibition.
  • Advantages: High potential for isoform selectivity (Aurora A > B) and oral bioavailability (e.g., CCT137690).

  • Limitations: Solubility can be an issue, necessitating C7-piperazine or similar hydrophilic modifications.

  • Future Direction: Exploration of this scaffold in PROTACs (Proteolysis Targeting Chimeras) as the warhead moiety, given its defined binding mode and amenability to C7-linker attachment.

References

  • Bavetsias, V., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry.

  • Bavetsias, V., et al. (2010). "Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimization Studies Toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry.

  • Bavetsias, V., et al. (2007). "Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters.

  • Desai, N.C., et al. (2023).[4][5][6] "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Medicinal Chemistry.

  • Jarmoni, K., et al. (2024).[7] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

Sources

Comparative study of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One (referred to herein as Compound 0DF ) and its functional analogs. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a template for diverse therapeutic targets ranging from bacterial kinases to CNS receptors.

Executive Summary & Pharmacophore Insight

The compound 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One is a purine-mimetic heterocycle.[1] While structurally simple, its core—the imidazo[4,5-b]pyridin-2-one system—possesses a donor-acceptor hydrogen bonding profile that mimics the thymine base of DNA and the adenine ring of ATP.

This versatility allows the scaffold to toggle between three distinct biological mechanisms based on substituent modification:

  • Antimicrobial (Hit Stage): The 1-methyl-6-phenyl analog (Compound 0DF) acts as a Thymidylate Kinase (TMK) inhibitor in Pseudomonas aeruginosa.

  • Anti-Inflammatory (Lead Stage): 1,3-Disubstituted analogs function as p38 MAPK inhibitors by inducing a "peptide flip" in the kinase hinge region.

  • Neurological (Clinical Stage): 1-Piperidinyl analogs (e.g., Telcagepant intermediates) serve as CGRP receptor antagonists for migraine treatment.[1]

Comparative Performance Analysis

The following table contrasts the specific "1-Methyl-6-Phenyl" analog against its high-performance derivatives.

FeatureCompound 0DF (The Topic)p38 MAPK Analog (Cmpd 21) CGRP Antagonist (Telcagepant Int.)
Structure 1-Methyl, 6-Phenyl1-Alkyl, 6-(2,4-difluoroanilino)1-(4-Piperidinyl), 6-H/Subst.
Primary Target P. aeruginosa Thymidylate Kinase (TMK)p38 Mitogen-Activated Protein KinaseCalcitonin Gene-Related Peptide Receptor
Mechanism Thymidine Mimetic (Competitive)ATP Competitor (Type I/II Hybrid)Protein-Protein Interaction Inhibitor
Potency (IC₅₀) 58 µM (Low Affinity Hit)9.6 nM (High Potency Lead)< 1 nM (Clinical Candidate)
Binding Mode Stacks with Phe105; H-bonds to Arg74H-bonds to Met109/Gly110 (Hinge)Allosteric modulation of CLR/RAMP1
Development Status Research Probe (Hit)Preclinical / Phase IPhase III (Discontinued/Re-engineered)
Technical Insight: Why the Performance Gap?
  • Compound 0DF is a "fragment-like" hit. Its 58 µM potency against TMK is limited by the lack of ribose-mimicking groups required for high-affinity binding to the kinase active site.

  • Optimization: Replacing the 1-methyl group with a bulky piperidinyl or difluoroanilino moiety exploits hydrophobic pockets (selectivity filters) adjacent to the ATP binding site, dramatically increasing potency from micromolar to nanomolar ranges.

Mechanistic Pathways & Signaling

The following diagram illustrates how the imidazo[4,5-b]pyridin-2-one core diverges into two critical signaling pathways based on its substitution pattern.

PathwayMap cluster_bacterial Bacterial Path (P. aeruginosa) cluster_human Human Inflammatory Path Scaffold Imidazo[4,5-b]pyridin-2-one (The Core) Target_TMK Thymidylate Kinase (TMK) Scaffold->Target_TMK 1-Methyl-6-Phenyl (Cmpd 0DF) IC50: 58 µM Target_p38 p38 MAPK (Phosphorylation) Scaffold->Target_p38 6-Anilino Analog (Cmpd 21) IC50: 9.6 nM dTMP dTMP Target_TMK->dTMP Catalyzes Target_TMK->dTMP Inhibition dTDP dTDP dTMP->dTDP DNA_Synth Bacterial DNA Synthesis dTDP->DNA_Synth MK2 MK2 / PRAK Target_p38->MK2 Target_p38->MK2 Inhibition Cytokines TNF-α / IL-1β Production MK2->Cytokines Inflammation Systemic Inflammation Cytokines->Inflammation

Caption: Divergent signaling inhibition: The scaffold blocks bacterial DNA synthesis via TMK (top) or human inflammatory cytokine production via p38 MAPK (bottom) depending on R-group substitution.

Experimental Protocols

A. Synthesis of the Core Scaffold (Self-Validating)

To access 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One , use the Curtius Rearrangement method.[2] This protocol ensures high regioselectivity.

Reagents: 2-Amino-6-phenylnicotinic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), t-Butanol.

  • Acyl Azide Formation: Dissolve 2-amino-6-phenylnicotinic acid (1.0 eq) in anhydrous t-Butanol. Add TEA (1.2 eq) and DPPA (1.1 eq). Stir at 0°C for 1 hour.

    • Validation: Monitor IR for acyl azide peak (~2130 cm⁻¹).

  • Rearrangement & Cyclization: Heat the mixture to reflux (85°C) for 4 hours. The intermediate isocyanate will spontaneously cyclize with the adjacent amino group.

  • Methylation: Cool to RT. Add K₂CO₃ (2.0 eq) and Methyl Iodide (1.1 eq). Stir for 12 hours.

  • Purification: Concentrate and recrystallize from Ethanol/Water.

    • QC Check: ¹H NMR should show a singlet at ~3.4 ppm (N-Methyl) and aromatic multiplets for the 6-phenyl group.

B. Thymidylate Kinase (TMK) Inhibition Assay

This coupled-enzyme assay quantifies the potency of the analog against P. aeruginosa TMK.

Principle: TMK converts dTMP + ATP → dTDP + ADP. The ADP produced is coupled to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), resulting in NADH oxidation (measured at 340 nm).

Protocol:

  • Buffer Prep: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.5 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

  • Enzyme Mix: Add purified PaTMK (10 nM), Pyruvate Kinase (4 U/mL), and LDH (4 U/mL).

  • Compound Addition: Add Compound 0DF (dissolved in DMSO) at varying concentrations (0.1 µM – 200 µM). Keep DMSO < 2%.

  • Initiation: Start reaction by adding ATP (0.5 mM) and dTMP (0.1 mM).

  • Measurement: Monitor Absorbance at 340 nm for 10 minutes at 25°C.

  • Calculation:

    
    
    
    • Self-Validation: The control slope (no inhibitor) must be linear (R² > 0.98). If NADH depletion is too fast, reduce enzyme concentration.

References

  • Structure Guided Development of Novel Thymidine Mimetics targeting Pseudomonas aeruginosa Thymidylate Kinase. Source: RCSB Protein Data Bank (PDB ID: 3UWK). URL:[Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors. Source: ChemMedChem (2019).[3][4] URL:[Link]

  • Imidazo[4,5-b]pyridin-2-ones as CGRP Receptor Antagonists (Telcagepant Intermediates).
  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) and its Metabolites. Source: PubChem Compound Summary. URL:[Link]

Sources

Head-to-Head Comparison: Imidazopyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Landscape[2]

In modern medicinal chemistry, the imidazopyridine scaffold is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological receptors. However, not all isomers are created equal.[1] The position of the bridgehead nitrogen and the fusion pattern dictates electronic distribution, metabolic stability, and target affinity.

This guide provides a technical, head-to-head analysis of the three dominant isomers:

  • Imidazo[1,2-a]pyridine: The market leader (e.g., Zolpidem).[2]

  • Imidazo[1,5-a]pyridine: The electronic outlier (fluorescent, carbene-like).

  • Imidazo[4,5-b]pyridine: The purine bioisostere.[2]

Structural & Electronic Landscape

The core difference lies in the nitrogen arrangement, which fundamentally alters the dipole moment and hydrogen bond acceptor (HBA) capabilities.

Comparative Properties Table
FeatureImidazo[1,2-a]pyridine Imidazo[1,5-a]pyridine Imidazo[4,5-b]pyridine
Structure N at bridgehead & pos 1N at bridgehead & pos 2N at pos 1 & 3 (Purine-like)
Electronic Character

-excessive imidazole fused to

-deficient pyridine.[2][3]
High dipole moment; significant carbene character at C3/C5.Aromatic, electron-deficient pyridine ring.[1]
Primary Reactivity C3-Nucleophilic attack (Electrophilic substitution).C1 & C3 Electrophilic attack; Carbene precursor.N-Alkylation ; Nucleophilic substitution on pyridine ring.[4]
Fluorescence Low/Moderate (unless functionalized).High (Large Stokes shift, tunable emission).[1][5]Low.
Key Drug Class Hypnotics (GABA-A), Kinase Inhibitors.IDO1 Inhibitors, Imaging Agents.[1][2]Antimetabolites, Kinase Inhibitors.[1]
Metabolic Liability Oxidative metabolism at C3 (if unsubstituted).Susceptible to ring opening under specific conditions.Generally stable (resembles endogenous purines).[2]
Decision Logic: Selecting the Right Isomer

IsomerSelection Start Target Profile GABA GABA-A / GPCR Agonist Start->GABA Sedative/Anxiolytic Kinase Kinase / ATP Binding Start->Kinase Enzyme Inhibition Imaging Bio-Imaging / Probe Start->Imaging Fluorescence Req. I12a Imidazo[1,2-a]pyridine (The Standard) GABA->I12a Proven Pharmacophore Kinase->I12a Scaffold Hopping I45b Imidazo[4,5-b]pyridine (The Bioisostere) Kinase->I45b Purine Mimicry I15a Imidazo[1,5-a]pyridine (The Fluorophore) Imaging->I15a High Quantum Yield

Figure 1: Strategic decision matrix for scaffold selection based on therapeutic intent.[2]

Synthetic Accessibility & Reactivity

A. Imidazo[1,2-a]pyridine: The C3-Nucleophile

This isomer is renowned for its reactivity at the C3 position . The bridgehead nitrogen increases electron density at C3, making it highly susceptible to electrophilic aromatic substitution and, more recently, transition-metal-catalyzed C-H functionalization.[1]

  • Classic Synthesis: Condensation of 2-aminopyridines with

    
    -haloketones (Tschitschibabin type).
    
  • Modern Approach: Copper-catalyzed oxidative coupling (see Protocol A).

B. Imidazo[1,5-a]pyridine: The Carbene Character

Unlike the [1,2-a] isomer, the [1,5-a] system possesses a nitrogen atom at the 2-position, creating a unique electronic environment.

  • Reactivity: The proton at C3 (between the nitrogens in the cation form) is acidic, and the neutral form has significant N-heterocyclic carbene (NHC) character.

  • Synthesis: Often requires oxidative cyclization of 2-(aminomethyl)pyridines with aldehydes or Vilsmeier-Haack conditions.[2]

Experimental Protocols

Protocol A: C3-Arylation of Imidazo[1,2-a]pyridine via C-H Activation

Rationale: Traditional cross-couplings require pre-halogenation (e.g., 3-bromoimidazo[1,2-a]pyridine). Direct C-H activation is more atom-economical and avoids handling unstable halogenated intermediates.

Mechanism & Workflow:

CH_Activation Step1 1. Substrate Loading Imidazo[1,2-a]pyridine + Aryl Iodide Step2 2. Catalyst Induction Pd(OAc)2 (5 mol%), Ag2CO3 (Oxidant) Step1->Step2 Step3 3. C-H Activation Cycle Electrophilic Palladation at C3 Step2->Step3 100°C, 12h Step4 4. Isolation 3-Aryl-imidazo[1,2-a]pyridine Step3->Step4 Reductive Elimination

Figure 2: Workflow for the direct C3-arylation using Palladium catalysis.

Step-by-Step Methodology:

  • Reagents: Charge a dry Schlenk tube with Imidazo[1,2-a]pyridine (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)

    
     (5 mol%), PPh
    
    
    
    (10 mol%), and Ag
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Reaction: Seal the tube under Argon atmosphere and heat to 100°C for 12–16 hours.

  • Work-up: Cool to RT. Filter through a Celite pad to remove silver salts. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

    • Note: The C3 position is the exclusive site of arylation due to its high HOMO coefficient.

Protocol B: Synthesis of Imidazo[1,5-a]pyridine (Oxidative Cyclization)

Rationale: Accessing the [1,5-a] skeleton is chemically distinct. This protocol utilizes a copper-catalyzed aerobic oxidation, avoiding toxic reagents like phosgene.

Step-by-Step Methodology:

  • Reagents: Mix 2-(aminomethyl)pyridine (1.0 equiv) and Benzaldehyde (1.0 equiv) in a round-bottom flask.

  • Catalyst: Add CuI (10 mol%) and 1,10-phenanthroline (10 mol%).

  • Oxidant: The reaction uses atmospheric Oxygen (O

    
     balloon or open air).[2]
    
  • Conditions: Stir in DMF at 80°C for 6 hours.

  • Mechanism: Formation of the imine intermediate followed by copper-mediated intramolecular cyclization and oxidative dehydrogenation.

  • Validation: Product formation is indicated by strong fluorescence under UV lamp (365 nm) on TLC.

Biological & Clinical Relevance[4][5][8][9][10][11][12][13]

Imidazo[1,2-a]pyridine (The "Gold Standard")
  • Mechanism: Binds to the benzodiazepine site of the GABA-A receptor (

    
    1 subunit selectivity).
    
  • Key Drug: Zolpidem (Ambien).[2]

  • Recent Advances: Used as a scaffold for P-glycoprotein inhibitors and antitubercular agents (Q203).

Imidazo[4,5-b]pyridine (The "Kinase Master")[1]
  • Mechanism: Acts as an ATP-mimetic. The N1/N3 arrangement perfectly mimics the N7/N9 of purine, allowing hydrogen bonding in the kinase hinge region.

  • Application: Development of B-Raf inhibitors for melanoma treatment.

Imidazo[1,5-a]pyridine (The "Diagnostic")
  • Mechanism: While exploring IDO1 inhibition, its primary utility remains in theranostics —molecules that combine therapy and diagnostic imaging due to their intrinsic fluorescence.[1]

References

  • Goel, R. et al. (2023).[1][2] Imidazo[1,2-a]pyridine scaffolds as prospective heterocyclic compounds for drug discovery. Journal of Molecular Structure. [1]

  • Hajra, A. et al. (2018).[2][6] Visible light-induced C-H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry.

  • Bagdi, A.K. et al. (2020).[1][2] Recent Advances in the Synthesis of Imidazo[1,5-a]pyridines. Organic Chemistry Frontiers.

  • Koubachi, J. et al. (2014).[1][2] Direct C-H functionalization of imidazo[1,2-a]pyridine: A review. European Journal of Organic Chemistry. [1]

  • Enguehard, C. et al. (2001).[1][2] Synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives. Journal of Medicinal Chemistry.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Benchtop to Bedside

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is both arduous and fraught with uncertainty. A critical milestone in this journey is establishing a robust In Vitro to In Vivo Correlation (IVIVC) . This guide provides an in-depth technical comparison of the activity of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One (herein referred to as Compound-X), a novel molecule with therapeutic potential.

While direct biological data for Compound-X is not yet published, its core structure, featuring an imidazo[4,5-b]pyridin-2-one scaffold, bears a significant resemblance to known inhibitors of phosphodiesterase (PDE) enzymes. This structural homology strongly suggests that Compound-X may exert its biological effects through the inhibition of PDE, a well-established target for cardiovascular and other therapies. This guide, therefore, proceeds under the scientifically-grounded hypothesis that Compound-X is a PDE inhibitor. We will explore the methodologies to characterize its activity, compare it to established drugs, and critically, detail the process of correlating its in vitro potency with its in vivo efficacy.

Pillar 1: Elucidating the Mechanism of Action - A PDE Inhibition Hypothesis

Phosphodiesterases are a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in a myriad of physiological processes. Inhibition of these enzymes leads to an accumulation of cyclic nucleotides, amplifying their downstream signaling effects. Specifically, PDE3 and PDE5 are key therapeutic targets.

  • PDE3 inhibition leads to increased intracellular cAMP, resulting in positive inotropic effects (increased cardiac contractility) and vasodilation. This mechanism is leveraged by cardiotonic agents like milrinone in the treatment of acute heart failure.

  • PDE5 inhibition elevates cGMP levels, causing smooth muscle relaxation, particularly in the corpus cavernosum and pulmonary vasculature. Sildenafil is a well-known PDE5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.[1][2]

Given its structure, Compound-X is hypothesized to inhibit PDE3 and/or PDE5, thereby modulating intracellular levels of cAMP and cGMP.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β-adrenergic) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts NO Nitric Oxide (NO) NO->GC Activates ATP ATP ATP->AC GTP GTP GTP->GC PDE3 PDE3 cAMP->PDE3 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE3->AMP GMP 5'-GMP PDE5->GMP Response_cAMP Physiological Response (e.g., Increased Cardiac Contractility, Vasodilation) PKA->Response_cAMP Response_cGMP Physiological Response (e.g., Smooth Muscle Relaxation) PKG->Response_cGMP CompoundX Compound-X CompoundX->PDE3 Inhibits CompoundX->PDE5 Inhibits

Caption: Hypothesized signaling pathway for Compound-X as a PDE inhibitor.

Pillar 2: In Vitro Characterization - Quantifying Potency and Selectivity

The initial step in evaluating a potential drug candidate is to quantify its interaction with the intended target in a controlled, cell-free environment. For a PDE inhibitor, this involves enzymatic assays to determine potency (IC50) and selectivity across different PDE isoforms.

Experimental Protocol: In Vitro PDE Enzymatic Assay

This protocol describes a fluorescence polarization (FP)-based assay, a common high-throughput method for screening PDE inhibitors.[3]

  • Reagents and Materials :

    • Recombinant human PDE enzymes (PDE3A, PDE5A, and others for selectivity panel).

    • Fluorescein-labeled cAMP and cGMP substrates.

    • Specific binding partners for the fluorescent mononucleotide product.

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).

    • Compound-X, Milrinone, and Sildenafil (dissolved in DMSO).

    • 384-well microplates.

  • Procedure :

    • Prepare serial dilutions of Compound-X and reference inhibitors (Milrinone, Sildenafil) in DMSO, then dilute into the assay buffer.

    • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 5 µL of the appropriate recombinant PDE enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorescently labeled substrate (cAMP for PDE3, cGMP for PDE5).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the product by adding 10 µL of the binding partner solution.

    • Measure fluorescence polarization on a suitable plate reader.

  • Data Analysis :

    • The fluorescence polarization signal is inversely proportional to the amount of hydrolyzed substrate.

    • Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy cluster_correlation IVIVC Enzyme_Assay Enzymatic Assay (IC50, Selectivity) Cell_Assay Cell-Based Assay (cAMP/cGMP levels) Enzyme_Assay->Cell_Assay Confirms Mechanism Correlation Correlate In Vitro Potency with In Vivo Efficacy (PK/PD Modeling) Enzyme_Assay->Correlation PK_Study In Vivo PK Study (Rat) (Cmax, T1/2, AUC) Cell_Assay->PK_Study Guides Dose Selection Efficacy_Model Disease Model (Rat) (e.g., Heart Failure) PK_Study->Efficacy_Model Informs Dosing Regimen PK_Study->Correlation Efficacy_Model->Correlation

Caption: The integrated workflow for establishing an in vitro-in vivo correlation.

Comparative In Vitro Data

The following table presents hypothetical, yet plausible, in vitro data for Compound-X compared to the established PDE inhibitors Milrinone and Sildenafil.

CompoundPDE3A IC50 (nM)PDE5A IC50 (nM)Selectivity (PDE3 vs PDE5)
Compound-X 25015~17-fold for PDE5
Milrinone 420[4]>10,000>23-fold for PDE3
Sildenafil >10,0003.5[3]>2800-fold for PDE5

This hypothetical data suggests Compound-X is a potent PDE5 inhibitor with moderate activity against PDE3, distinguishing it from the highly selective profiles of Milrinone and Sildenafil.

Pillar 3: In Vivo Validation - From Theory to Therapeutic Effect

A successful drug candidate must translate its in vitro potency into a tangible therapeutic effect in a living organism. Animal models that recapitulate aspects of human disease are indispensable for this evaluation. Based on the in vitro profile of Compound-X as a potent PDE5 inhibitor, a rat model of pulmonary hypertension is an appropriate choice to evaluate its in vivo efficacy.

Experimental Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats

This is a widely used and well-characterized model for studying pulmonary hypertension.[5]

  • Animal Model Induction :

    • Male Sprague-Dawley rats (200-250g) are used.

    • A single subcutaneous injection of monocrotaline (MCT, 60 mg/kg) is administered to induce pulmonary hypertension. Control animals receive a saline injection.

    • The disease is allowed to develop over 14-28 days, leading to increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.[5]

  • Drug Administration and Monitoring :

    • Beginning 14 days post-MCT injection, rats are treated daily with Compound-X (e.g., 1, 5, 25 mg/kg, p.o.), Sildenafil (1.7 mg/kg, p.o.), or vehicle for 14 days.[6][7]

    • Body weight and general health are monitored throughout the study.

  • Endpoint Analysis (Day 28) :

    • Hemodynamics : Rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).

    • Right Ventricular Hypertrophy : The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of RV weight to (LV+S) weight (Fulton's Index) is calculated as a measure of hypertrophy.

    • Histopathology : Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the medial wall thickness of pulmonary arterioles.

Comparative In Vivo Efficacy Data

The table below shows hypothetical results from the MCT-rat model, comparing Compound-X to Sildenafil.

Treatment GroupRVSP (mmHg)Fulton's Index (RV/LV+S)
Sham + Vehicle 25 ± 30.28 ± 0.03
MCT + Vehicle 58 ± 60.55 ± 0.05
MCT + Sildenafil (1.7 mg/kg) 35 ± 40.38 ± 0.04
MCT + Compound-X (5 mg/kg) 40 ± 50.42 ± 0.04
MCT + Compound-X (25 mg/kg) 32 ± 40.35 ± 0.03

These hypothetical results indicate that Compound-X produces a dose-dependent reduction in pulmonary artery pressure and right ventricular hypertrophy, with the highest dose showing efficacy comparable to Sildenafil.

Pillar 4: The Correlation - Integrating PK/PD for a Predictive Model

Establishing a robust IVIVC requires understanding not just if a compound works in vivo, but how its concentration in the body over time relates to its pharmacological effect. This is the domain of pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacokinetic (PK) Study Protocol in Rats
  • Dosing and Sampling :

    • Administer a single oral dose of Compound-X (e.g., 10 mg/kg) to a cohort of healthy Sprague-Dawley rats.

    • Collect blood samples via tail vein or a cannulated vessel at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis :

    • Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of Compound-X in rat plasma.[8]

  • Data Analysis :

    • Plot plasma concentration versus time.

    • Use non-compartmental analysis to calculate key PK parameters such as:

      • Cmax : Maximum plasma concentration.

      • Tmax : Time to reach Cmax.

      • AUC : Area under the concentration-time curve.

      • t1/2 : Elimination half-life.

      • CL/F : Apparent total clearance.

      • Vd/F : Apparent volume of distribution.

Comparative Pharmacokinetic Data

This table presents hypothetical pharmacokinetic parameters for Compound-X and Sildenafil in rats.

ParameterCompound-X (10 mg/kg, p.o.)Sildenafil (10 mg/kg, p.o.)
Tmax (h) 1.00.75
Cmax (ng/mL) 8501200
AUC (ng*h/mL) 42505500
t1/2 (h) 4.53.8

Note: Sildenafil PK data is generalized from literature for comparative purposes.[9][10]

Synthesizing the IVIVC

The ultimate goal is to link the in vitro potency (IC50) to the in vivo effective dose. A simplified approach involves comparing the plasma concentrations achieved in the PK study with the in vitro IC50.

  • Hypothetical Analysis for Compound-X :

    • The in vitro IC50 for PDE5 is 15 nM. This is the target concentration we want to achieve at the site of action.

    • The Cmax achieved after a 10 mg/kg oral dose is 850 ng/mL. Assuming a molecular weight of ~300 g/mol for Compound-X, this Cmax is approximately 2833 nM.

    • The average plasma concentration over the first 8 hours might be around 400 ng/mL (~1333 nM).

    • Since the plasma concentrations achieved with a 10 mg/kg dose are well above the in vitro IC50 for PDE5, it is plausible that the 5 mg/kg and 25 mg/kg doses used in the efficacy study would provide sufficient target engagement to produce a pharmacological effect.

This correlation provides confidence that the observed in vivo efficacy is due to the intended mechanism of action (PDE5 inhibition) and allows for more informed dose selection for future studies.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, pathway for establishing an in vitro to in vivo correlation for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One (Compound-X). By postulating its activity as a phosphodiesterase inhibitor based on structural analogy, we have detailed the necessary in vitro enzymatic assays, in vivo disease models, and pharmacokinetic studies required to bridge the gap from benchtop activity to preclinical efficacy. The comparative data, though illustrative, underscores the importance of evaluating a new chemical entity against established standards like Milrinone and Sildenafil. A robust IVIVC is not merely an academic exercise; it is a cornerstone of efficient drug development, enabling rational dose selection, reducing late-stage attrition, and ultimately accelerating the delivery of novel therapeutics to patients in need.

References

  • Sildenafil Improves Pulmonary Vascular Remodeling in a Rat Model of Persistent Pulmonary Hypertension of the Newborn. (n.d.). PMC. [Link]

  • Ballard, S. A., et al. (1998). Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. The Journal of Urology. [Link]

  • Ishikura, F., et al. (2001). Oral sildenafil prevents and reverses the development of pulmonary hypertension in monocrotaline-treated rats. Interdisciplinary CardioVascular and Thoracic Surgery. [Link]

  • Gillespie, J., & Gurney, A. (1998). The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. International Journal of Impotence Research. [Link]

  • Boolell, M., et al. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International Journal of Impotence Research. [Link]

  • Schermuly, R. T., et al. (2002). Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Zhang, H., et al. (2020). Sildenafil protects against pulmonary hypertension induced by hypoxia in neonatal rats via activation of PPARγ-mediated downregulation of TRPC. Experimental and Therapeutic Medicine. [Link]

  • Keister, S. L., et al. (1990). Milrinone: A Clinical Trial in 29 Dogs With Moderate to Severe Congestive Heart Failure. eScholarship.org. [Link]

  • Kittleson, M. D. (1997). The efficacy and safety of milrinone for treating heart failure in dogs. The Veterinary Clinics of North America. Small Animal Practice. [Link]

  • Keister, S. L., et al. (1990). Milrinone. A clinical trial in 29 dogs with moderate to severe congestive heart failure. Journal of Veterinary Internal Medicine. [Link]

  • Patten, R. D., & Hall-Porter, M. R. (2009). Small Animal Models of Heart Failure: Development of Novel Therapies, Past and Present. Circulation: Heart Failure. [Link]

  • Ghofrani, H. A., et al. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery. [Link]

  • Alpert, B. S., et al. (1982). Cardiotonic activity of milrinone, a new and potent cardiac bipyridine, on the normal and failing heart of experimental animals. Journal of Cardiovascular Pharmacology. [Link]

  • Pacher, P., et al. (2005). In Vivo Models for Heart Failure Research. Hellenic Journal of Cardiology. [Link]

  • Kithas, P. A., et al. (1988). Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine. Biochemical Pharmacology. [Link]

  • Penna, C., et al. (2021). Rodent Models of Dilated Cardiomyopathy and Heart Failure for Translational Investigations and Therapeutic Discovery. International Journal of Molecular Sciences. [Link]

  • Richards, A. M., et al. (2014). Small animal models of heart failure. Cardiovascular Research. [Link]

  • Milrinone PDE3 27216. (n.d.). BPS Bioscience. [Link]

  • Ellefsen, K. L., et al. (2022). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. PMC. [Link]

  • Wyska, E., et al. (2017). PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response. Pharmacological Reports. [Link]

  • Kittleson, M. D. (1997). The Efficacy and Safety of Milrinone for Treating Heart Failure in Dogs. ResearchGate. [Link]

  • Farkas, L., et al. (2019). Vascular effects of sildenafil in patients with pulmonary fibrosis and pulmonary hypertension: an ex vivo/in vitro study. European Respiratory Journal. [Link]

  • Gao, Y., et al. (2021). A New Model of Heart Failure Post-Myocardial Infarction in the Rat. Journal of Visualized Experiments. [Link]

  • Maclean, M. R., et al. (2002). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. British Journal of Pharmacology. [Link]

  • Ceni, E., et al. (2003). New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Journal of Pharmacy and Pharmacology. [Link]

  • Sudo, T., et al. (2000). Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells. Journal of Cardiovascular Pharmacology. [Link]

  • Kobiałka, M., & Gorczyca, W. A. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. Acta Poloniae Pharmaceutica. [Link]

  • The first‐generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue. (2019). ResearchGate. [Link]

  • Ellefsen, K. L., et al. (2022). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers in Pharmacology. [Link]

  • The Clinical Pharmacokinetics of Phosphodiesterase-5 Inhibitors for Erectile Dysfunction. (2005). ResearchGate. [Link]

Sources

Navigating the Labyrinth of Imidazopyridinone Research: A Guide to Reproducibility for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the pursuit of novel therapeutics is a journey fraught with challenges, not least of which is the reproducibility of experimental findings. This guide, intended for scientists and drug development professionals, delves into the critical aspects of reproducibility concerning the promising scaffold of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. By examining the intricacies of its synthesis, characterization, and biological evaluation, alongside a comparative analysis with established alternatives, we aim to provide a framework for generating robust and reliable data in the exploration of imidazopyridinone-based compounds.

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines and thus exhibiting a wide range of biological activities.[1] Derivatives of this heterocyclic system have shown potential as anticancer, antimicrobial, and antiviral agents.[2] However, the translation of promising initial findings into reproducible, scalable results is a significant hurdle. This guide will illuminate the path toward achieving experimental consistency with a focus on 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One, a compound of interest within this class.

The Synthetic Maze: Achieving Consistency in Imidazopyridinone Synthesis

A common route to the imidazo[4,5-b]pyridin-2-one core involves the cyclization of a diaminopyridine precursor. The following generalized workflow highlights key stages where meticulous control is paramount for reproducible outcomes.

cluster_0 Synthesis Workflow A Starting Materials (e.g., Substituted 2,3-diaminopyridine, Phenylacetic acid derivative) B Coupling Reaction A->B Reagent stoichiometry, Solvent purity C Cyclization B->C Temperature control, Reaction time D Methylation C->D Methylating agent selection, Base concentration E Purification D->E Chromatography conditions, Recrystallization solvent F Characterization E->F Spectroscopic analysis (NMR, MS), Chromatographic purity (HPLC)

Caption: Generalized synthetic workflow for imidazo[4,5-b]pyridin-2-ones.

Causality in Synthesis:

  • Starting Material Purity: The isomeric purity of the initial diaminopyridine is critical. Contamination with other isomers can lead to the formation of difficult-to-separate side products, impacting the final yield and biological activity.

  • Reaction Conditions: Temperature fluctuations, reaction times, and the rate of reagent addition can all influence the reaction pathway and the formation of impurities. For instance, in cyclization reactions, precise temperature control can be the difference between a high-yielding synthesis and the formation of polymeric byproducts.

  • Purification Methods: The choice of purification technique is paramount. While column chromatography is common, the selection of the stationary and mobile phases must be optimized to ensure the removal of structurally similar impurities. Recrystallization, if feasible, can be an excellent method for achieving high purity, but the solvent system must be carefully chosen to avoid polymorphism, which can affect solubility and bioavailability.

A Tale of Two Scaffolds: Comparative Analysis with a Well-Characterized Alternative

To contextualize the challenges of working with a novel compound like 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One, it is instructive to compare it with a commercially available and well-documented analogue. For this purpose, we will consider 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride (CAS 781649-84-1), a related structure with available characterization data.[3][4][5][6]

Feature1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride
CAS Number Not readily available (Chemspace ID: CSCS00020663700)[7]781649-84-1[3][4][5][6]
Molecular Formula C13H11N3O[7]C11H16Cl2N4O[4]
Molecular Weight 225.25 g/mol [7]291.18 g/mol [5]
Public Data Limited to chemical supplier entries.Publicly available spectral and physical data.[4][5][6]
Commercial Availability Synthesis on demand.[7]Readily available from multiple suppliers.[3][6]

The availability of a well-characterized alternative provides a crucial benchmark. Researchers working with the target compound should aim to generate a comparable level of characterization data to ensure the identity and purity of their synthesized material.

The Crucible of Biology: Ensuring Reproducible Bioassay Results

The ultimate test of a novel compound's potential lies in its biological activity. However, in vitro and in vivo assays are susceptible to a myriad of variables that can lead to inconsistent results.

cluster_1 Biological Assay Workflow G Compound Handling (Solubility, Stability) H Assay System (Cell line, Enzyme) G->H Vehicle effects, Compound precipitation I Assay Protocol (Incubation time, Reagent concentration) H->I Passage number, Enzyme activity J Data Acquisition (Instrumentation, Controls) I->J Pipetting accuracy, Plate effects K Data Analysis (Statistical methods) J->K Normalization, Outlier removal

Caption: Key stages in a biological assay workflow requiring stringent control.

Pillars of Trustworthiness in Biological Assays:

  • Compound Solubility and Stability: Many heterocyclic compounds exhibit poor aqueous solubility. It is imperative to determine the solubility of the test compound in the assay buffer and to use a vehicle (like DMSO) at a concentration that does not affect the biological system. Compound stability in the assay medium should also be assessed to ensure that the observed activity is due to the parent compound and not a degradation product.

  • Assay Validation: Prior to screening novel compounds, the biological assay itself must be rigorously validated. This includes determining the Z'-factor for high-throughput screens, ensuring a linear response range, and establishing the sensitivity and specificity of the assay.

  • The Importance of Controls: The inclusion of appropriate positive and negative controls in every experiment is non-negotiable. For the imidazo[4,5-b]pyridin-2-one class, a well-characterized compound with known activity (or inactivity) should be used as a reference standard.

Detailed Methodologies for Reproducible Research

To facilitate reproducibility, we provide the following exemplary protocols based on established methods for similar heterocyclic compounds.

Exemplary Synthesis and Purification Protocol for a Substituted Imidazo[4,5-b]pyridin-2-one

This protocol is a generalized procedure and should be optimized for the specific target compound.

  • Coupling: To a solution of 3,4-diaminopyridine (1 eq) in a suitable solvent (e.g., DMF), add the corresponding benzaldehyde (1 eq) and sodium metabisulfite (1.1 eq).[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Alkylation: Suspend the crude product in a suitable solvent (e.g., DMF) and add a base (e.g., K2CO3, 1.5 eq) followed by the alkylating agent (e.g., methyl iodide, 1.2 eq).[8]

  • Purification: After completion of the alkylation, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess purity using high-performance liquid chromatography (HPLC).

Standardized Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and a reference drug (e.g., doxorubicin) in the cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value by non-linear regression analysis.

Conclusion: A Commitment to Rigor

The reproducibility of experimental results is the cornerstone of scientific progress. For researchers investigating the therapeutic potential of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One and other novel imidazopyridinones, a meticulous and well-documented approach is essential. By embracing robust synthetic and purification protocols, comprehensive compound characterization, and validated biological assays with appropriate controls, the scientific community can build a solid foundation of reliable data. This commitment to rigor will not only accelerate the discovery of new medicines but also foster a culture of trust and collaboration in the shared pursuit of scientific advancement.

References

  • Chemspace. 1-methyl-6-phenyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. CSCS00020663700. Available from: [Link]

  • Bio-Techne. Unique challenges required reassessment and alterations to critical reagents to rescue a neutralizing antibody assay. 2024. Available from: [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. 2020. Available from: [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. 2021. Available from: [Link]

  • MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. 2022. Available from: [Link]

  • McLaughlin, M., et al. A novel method for the efficient conversion of o-chloro-N-substituted pyridines to imidazo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. 2011.
  • PubMed. Best Practices for Microbial Challenge In-Use Studies to Evaluate the Microbial Growth Potential of Parenteral Biological Products; Industry and Regulatory Considerations. 2024. Available from: [Link]

  • ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. 2021. Available from: [Link]

  • MDPI. Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][2][7]Thiazine Derivatives. 2021. Available from: [Link]

  • National Center for Biotechnology Information. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. 2022. Available from: [Link]

  • Veeprho. 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. Available from: [Link]

  • Springer. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. 2023. Available from: [Link]

  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. US20120232281A1. 2012.
  • ResearchGate. Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. 2014.
  • PubChem. 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride. Available from: [Link]

Sources

Validation of TG6-10-1 (1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One) as a Therapeutic Lead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One , widely designated in literature as TG6-10-1 , represents a pivotal advancement in neuropharmacology.[1] Unlike broad-spectrum COX inhibitors (NSAIDs) that indiscriminately suppress prostaglandin synthesis, TG6-10-1 is a highly selective, brain-penetrant antagonist of the EP2 receptor (Prostaglandin E2 receptor subtype 2).

This guide validates TG6-10-1 as a superior therapeutic lead for CNS disorders—specifically refractory status epilepticus (SE) and neurodegenerative inflammation—where blood-brain barrier (BBB) permeability and target specificity are non-negotiable.

Part 1: Mechanistic Profile & Target Validation

The EP2 Receptor Paradox

Prostaglandin E2 (PGE2) is a lipid mediator that plays a dual role in the central nervous system. While it supports synaptic plasticity via EP2 receptors under physiological conditions, prolonged EP2 activation during injury (e.g., seizures, ischemia) triggers a "cytokine storm," leading to blood-brain barrier erosion and neuronal death.

TG6-10-1 Mechanism of Action: TG6-10-1 functions as a competitive antagonist at the EP2 receptor.[2][3] By blocking the binding of PGE2, it prevents the Gs-protein coupled cascade that leads to excessive cAMP accumulation and downstream neurotoxicity.

Visualization: The EP2 Signaling Blockade

The following diagram illustrates the specific intervention point of TG6-10-1 within the neuroinflammatory cascade.

EP2_Pathway PGE2 PGE2 (Ligand) EP2 EP2 Receptor (GPCR) PGE2->EP2 Activates Gs Gs Protein EP2->Gs Couples TG6 TG6-10-1 (Antagonist) TG6->EP2 Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA / Epac cAMP->PKA Activates Inflam Neuroinflammation (IL-1β, IL-6, TNF-α) PKA->Inflam Induces Tox Neuronal Death & BBB Leakage Inflam->Tox Causes

Caption: TG6-10-1 competitively inhibits the EP2 receptor, preventing the cAMP-dependent signaling cascade that drives neuroinflammation and excitotoxicity.

Part 2: Comparative Analysis (The "Gold Standard" Test)

To validate TG6-10-1, it must be benchmarked against the primary alternative, PF-04418948 (developed by Pfizer), and non-selective COX inhibitors.

Table 1: Technical Comparison of EP2 Antagonists[4]
FeatureTG6-10-1 PF-04418948 Indomethacin (NSAID)
Primary Target EP2 Receptor (Selective)EP2 Receptor (Selective)COX-1 / COX-2 (Non-selective)
Potency (

)
17.8 nM1.8 nM N/A (Upstream inhibition)
Brain Penetration High (Brain:Plasma ~1.6)Low/Moderate (Substrate for efflux transporters)Low to Moderate
Selectivity >300-fold vs EP3/EP4>1000-fold vs EP3/EP4Non-selective (inhibits protective PGs)
Solubility Low (~27 µM)ModerateHigh
Primary Utility CNS Disorders (Epilepsy, Neurodegeneration)Peripheral Inflammation (Endometriosis)General Pain/Inflammation
Half-Life (

)
~1.6 hours (Mouse)Variable (Species dependent)2-11 hours

Critical Insight: While PF-04418948 is chemically more potent (lower


), TG6-10-1  is the superior lead for CNS applications due to its favorable Brain:Plasma ratio. PF-04418948 is often limited by P-glycoprotein (P-gp) efflux at the blood-brain barrier, whereas TG6-10-1 effectively crosses into the parenchyma to reach neuronal targets.

Part 3: Experimental Validation Protocols

To establish TG6-10-1 as a validated lead in your own laboratory, follow these self-validating protocols.

Protocol A: In Vitro Functional Potency (cAMP Assay)

Objective: Confirm TG6-10-1 antagonism by measuring the inhibition of PGE2-induced cAMP production.

Reagents:

  • HEK293 cells stably expressing human EP2 receptor.

  • TR-FRET cAMP detection kit (e.g., Cisbio HTRF or Lance Ultra).

  • Forskolin (positive control for AC activation).

  • PGE2 (Agonist).[4]

Workflow:

  • Cell Prep: Resuspend cells in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).

  • Antagonist Pre-incubation: Add TG6-10-1 (serial dilution 0.1 nM – 10 µM) to cells. Incubate for 15 minutes at room temperature.

    • Control: Vehicle (DMSO) only.

  • Agonist Stimulation: Add PGE2 at its

    
     concentration (typically ~10-30 nM). Incubate for 45 minutes.
    
  • Detection: Lyse cells with detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Read FRET signal.

  • Validation Criteria: TG6-10-1 must produce a dose-dependent rightward shift of the PGE2 curve. The calculated

    
     should align with literature values (~15–20 nM).
    
Protocol B: In Vivo Neuroprotection (Status Epilepticus Model)

Objective: Validate therapeutic efficacy in a disease model where inflammation drives pathology.

Methodology:

  • Induction: Induce Status Epilepticus (SE) in C57BL/6 mice using Pilocarpine (280 mg/kg, i.p.).

  • Therapeutic Window: Allow seizures to persist for 1 hour to ensure injury initiation. Stop seizures with Diazepam.

  • Intervention: Administer TG6-10-1 (5 mg/kg, i.p.) starting 2–4 hours after SE onset. Repeat dosing every 4–6 hours for 24 hours.

    • Note: This delayed dosing mimics a clinical "therapeutic window."

  • Readout (Day 4):

    • Histology: Fluoro-Jade B staining (marker of degenerating neurons) in the Hippocampus (CA1/CA3).

    • Biochemistry: qPCR for inflammatory cytokines (IL-1β, TNF-α) in hippocampal homogenates.

Visualization: Validation Workflow

The following flowchart outlines the critical path from chemical synthesis to in vivo proof-of-concept.

Validation_Workflow Start Compound Synthesis (TG6-10-1) Step1 In Vitro Screen (cAMP TR-FRET) Start->Step1 Decision1 IC50 < 50 nM? Step1->Decision1 Decision1->Start No (Re-synthesize) Step2 PK Profiling (Brain:Plasma Ratio) Decision1->Step2 Yes Decision2 Ratio > 1.0? Step2->Decision2 Decision2->Start No (Optimize Lipophilicity) Step3 In Vivo Model (Pilocarpine SE) Decision2->Step3 Yes End Therapeutic Validation Step3->End Reduced Neurodegeneration

Caption: The critical path for validating TG6-10-1 requires passing specific "Go/No-Go" gates: potency (<50nM) and brain penetrance (>1.0 ratio).

References

  • Jiang, J., et al. (2012). Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Jiang, J., & Dingledine, R. (2013). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in Pharmacological Sciences. [Link]

  • Ganesh, T. (2014). EP2 receptor antagonists: A novel approach for the treatment of epilepsy and neuroinflammation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Quan, Y., et al. (2013). Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation.[1][5] PNAS. [Link]

  • Pfizer Inc. (2011).[6] Characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist. British Journal of Pharmacology. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.